1-(9H-Fluoren-3-yl)-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(9H-fluoren-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O/c1-10(16)11-6-7-13-8-12-4-2-3-5-14(12)15(13)9-11/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSABYBOSPVTETQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(CC3=CC=CC=C32)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00971089 | |
| Record name | 1-(9H-Fluoren-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55718-48-4 | |
| Record name | Ethanone, 1-(9H-fluoren-3-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055718484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9H-Fluoren-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00971089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(9H-Fluoren-3-yl)-ethanone physical properties
Initiating Property Search
I'm now starting a thorough search to compile the physical characteristics of 1-(9H-Fluoren-3-yl)-ethanone. My initial focus is on gathering its molecular formula, molecular weight, melting and boiling points, and solubility data. I will be looking at resources to find reliable sources for these values.
Expanding Property Scope
I'm now expanding my search for this compound's properties. Beyond the basics, I'm focusing on spectral data (NMR, IR, MS) and experimental protocols. I'm also looking for synthesis methods to understand its origin and potential impurities, and searching for the methods to determine these physical properties. I am concurrently seeking authoritative sources to ensure reliable data and generate citations.
Deepening Property Investigation
I'm now diving deeper into the properties of this compound, ensuring to find experimental protocols used to determine these physical properties, noting any specific conditions or instruments mentioned. I will also be seeking the synthesis methods to provide context for its origin and potential impurities. I'm concurrently searching for authoritative sources for reliable data and URLs for citation.
An In-depth Technical Guide to the Photophysical Properties of Acetyl-Substituted Fluorenes
Abstract
The fluorene core, a rigid, planar, and highly fluorescent polycyclic aromatic hydrocarbon, serves as a foundational scaffold for a diverse array of functional organic materials. Its high photoluminescence quantum yield and exceptional photostability make it a privileged component in the design of probes for bioimaging, organic light-emitting diodes (OLEDs), and chemical sensors.[1] The introduction of substituents onto the fluorene backbone is a powerful strategy for tuning its electronic and photophysical properties. Among these, the acetyl group, a simple yet potent electron-withdrawing moiety, plays a critical role in modulating the excited-state behavior of the fluorene system. This guide provides a comprehensive technical overview of the synthesis, photophysical characteristics, and excited-state dynamics of acetyl-substituted fluorenes, offering field-proven insights for researchers, chemists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to provide a holistic understanding of this important class of molecules.
Introduction: The Significance of the Acetyl Moiety
The fluorene molecule itself exhibits strong fluorescence in the ultraviolet region, with an excitation peak at 261 nm and an emission peak at 302 nm.[2] However, for applications in cellular imaging and materials science, it is often necessary to shift these properties into the visible spectrum and to create sensitivity to the local environment. The introduction of an acetyl group (–COCH₃) at the C2 or C7 positions of the fluorene ring system induces a significant perturbation of the molecule's electronic structure.
The key influence of the acetyl group stems from its electron-withdrawing nature. This property leads to several critical photophysical consequences:
-
Intramolecular Charge Transfer (ICT): When paired with the electron-donating fluorene core, the acetyl group facilitates the formation of an excited state with significant charge-transfer character. This ICT state is highly sensitive to the polarity of the surrounding medium, a phenomenon known as solvatochromism.[3]
-
Red-Shifted Spectra: The stabilization of the lowest unoccupied molecular orbital (LUMO) by the acetyl group typically leads to a bathochromic (red) shift in both the absorption and emission spectra, pushing the molecule's optical properties into the more biologically relevant visible range.
-
Modulation of Non-Radiative Pathways: The acetyl group can influence the rates of non-radiative decay processes, such as intersystem crossing (ISC) to the triplet state and internal conversion (IC).[4] This modulation directly impacts the fluorescence quantum yield and lifetime of the molecule.
Understanding these structure-property relationships is paramount for the rational design of novel fluorene-based materials with tailored photophysical responses.
Synthesis of Acetyl-Substituted Fluorenes
The primary method for the synthesis of 2-acetylfluorene and 2,7-diacetylfluorene is the Friedel-Crafts acetylation of the parent 9H-fluorene. The regioselectivity and degree of acetylation are highly dependent on the reaction conditions, including the choice of Lewis acid catalyst, solvent, and stoichiometry.
Causality of Experimental Choices in Friedel-Crafts Acetylation
The acetylation of fluorene predominantly occurs at the C2 and C7 positions due to the electronic properties of the fluorene ring, which direct electrophilic substitution to these sites. The choice of reaction parameters is critical for controlling the outcome:
-
Solvent: Solvents like dichloroethane (DCE) and carbon disulfide (CS₂) are commonly used. The reaction kinetics and product distribution can be influenced by the solvent's ability to dissolve the reactants and stabilize the reaction intermediates.[5]
-
Lewis Acid: Aluminum chloride (AlCl₃) is a strong Lewis acid that effectively activates the acetylating agent (acetyl chloride or acetic anhydride). The amount of AlCl₃ used is crucial; an excess is required to drive the reaction towards di-substitution.[5]
-
Stoichiometry: To favor the formation of 2,7-diacetylfluorene, an excess of both the acetylating agent and the Lewis acid is necessary. Using a limited amount of the acetylating agent will primarily yield the mono-substituted product, 2-acetylfluorene.[5]
Experimental Protocol: Synthesis of 2,7-Diacetyl-9H-fluorene
This protocol is adapted from established literature procedures for the exhaustive acetylation of 9H-fluorene.[5]
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of 2,7-diacetyl-9H-fluorene via Friedel-Crafts acetylation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9H-fluorene in dichloroethane (DCE).
-
Addition of Reagents: Cool the suspension in an ice bath. Carefully add an excess of aluminum chloride (AlCl₃) portion-wise, followed by the dropwise addition of an excess of acetyl chloride.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for several hours to ensure complete di-acetylation. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional portions of DCE.
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by crystallization from a suitable solvent like ethanol to yield 2,7-diacetyl-9H-fluorene as a pale yellow solid.[6]
Photophysical Properties and Structure-Property Relationships
The introduction of acetyl groups dramatically alters the photophysical landscape of the fluorene core. The electron-withdrawing nature of the acetyl group leads to a pronounced intramolecular charge transfer (ICT) character in the excited state, which is a key determinant of the molecule's optical properties.
Absorption and Emission Spectra
Substitution with acetyl groups at the C2 and C7 positions results in a significant red-shift of the lowest energy absorption band compared to the parent fluorene. This is due to the stabilization of the LUMO, which is localized more on the acetyl groups and the adjacent aromatic rings, thereby reducing the HOMO-LUMO energy gap.
The fluorescence emission of acetyl-substituted fluorenes is highly sensitive to the solvent environment, a hallmark of molecules with excited states possessing significant charge transfer character. In nonpolar solvents, the emission is typically structured and appears at higher energies (blue-shifted). As the solvent polarity increases, the emission spectrum becomes broad, loses its vibrational structure, and shifts to lower energies (red-shifted). This solvatochromism is a direct consequence of the stabilization of the polar ICT excited state by the polar solvent molecules.[3][7]
Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For acetyl-substituted fluorenes, the quantum yield is often lower than that of the parent fluorene. This is because the acetyl group can introduce new non-radiative decay pathways. The carbonyl group, in particular, can promote intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (T₁), which is a common quenching pathway for ketones.[4]
The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. For acetyl-substituted fluorenes, the lifetime is also influenced by the solvent environment. In polar solvents, the stabilization of the ICT state can sometimes lead to a longer lifetime, although this effect can be counteracted by an increase in non-radiative decay rates.
Table 1: Photophysical Data for a Representative Donor-Acceptor Fluorene Derivative
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φf) | Lifetime (τf, ns) |
| 2-(dimethylamino)-fluorene | Cyclohexane | 325 | 358 | 0.85 | 11.7 |
| Dioxane | 332 | 378 | 0.65 | 11.2 | |
| Acetonitrile | 335 | 425 | 0.15 | 4.3 |
Data for 2-(dimethylamino)-fluorene is presented as an illustrative example of a donor-acceptor substituted fluorene, showing the strong effect of solvent polarity.[8]
Advanced Spectroscopic Characterization and Excited-State Dynamics
To gain a deeper understanding of the photophysical processes occurring in acetyl-substituted fluorenes, advanced spectroscopic techniques are employed.
Transient Absorption Spectroscopy
Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on timescales ranging from femtoseconds to microseconds.[9][10] In a typical TA experiment, a short laser pulse (the pump) excites the sample, and a second, time-delayed pulse (the probe) measures the change in absorption of the sample as a function of time and wavelength.
For acetyl-substituted fluorenes, TA spectroscopy can provide invaluable information on:
-
Excited-State Absorption (ESA): Absorption of the probe pulse by the excited singlet (S₁) or triplet (T₁) state population.
-
Ground-State Bleach (GSB): Depletion of the ground state population by the pump pulse, which appears as a negative signal at the wavelengths of ground-state absorption.
-
Stimulated Emission (SE): Emission from the excited state stimulated by the probe pulse, which also appears as a negative signal.
-
Intersystem Crossing (ISC): The rate of formation of the triplet state can be monitored by the rise of the characteristic triplet-triplet absorption signal.
Diagram of a Transient Absorption Spectroscopy Experiment
Caption: Schematic of a typical femtosecond transient absorption spectroscopy setup.
Computational Modeling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are indispensable tools for interpreting the experimental data and predicting the photophysical properties of new molecules.[9]
These computational methods can provide:
-
Optimized Geometries: The ground state (S₀) and first excited state (S₁) geometries of the molecule.
-
Electronic Transitions: The energies and oscillator strengths of electronic transitions, which can be correlated with the experimental absorption spectra.
-
Molecular Orbitals: Visualization of the HOMO and LUMO to understand the nature of the electronic transitions (e.g., π-π* or ICT).
-
Excited-State Properties: Calculation of excited-state dipole moments and energies, which helps in understanding solvatochromic shifts.
Experimental Protocols
Protocol: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of an acetyl-substituted fluorene using a well-characterized standard.[11]
Step-by-Step Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φf = 0.54) that absorbs at a similar wavelength to the sample.[12]
-
Solution Preparation: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Absorbance Measurement: Record the UV-Vis absorption spectra of all solutions and note the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and identical spectrometer settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the gradients of the two plots.
-
-
Quantum Yield Calculation: Use the following equation to calculate the quantum yield of the sample (Φ_sample):
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
Where:
-
Φ is the quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
η is the refractive index of the solvent.
-
Conclusion and Future Outlook
Acetyl-substituted fluorenes are a versatile class of molecules with tunable photophysical properties governed by the electron-withdrawing nature of the acetyl group. The introduction of this moiety facilitates intramolecular charge transfer, leading to red-shifted, environmentally sensitive fluorescence. A thorough understanding of their synthesis, spectroscopic behavior, and excited-state dynamics is crucial for their application in advanced materials and biological probes. Future research in this area will likely focus on the development of more complex architectures, such as donor-π-acceptor-π-donor (D-π-A-π-D) systems, to further enhance properties like two-photon absorption for deep-tissue imaging, and the incorporation of acetyl-fluorene moieties into polymeric and supramolecular systems for novel sensory applications. The combination of meticulous synthesis, advanced spectroscopy, and computational modeling will continue to drive innovation in this exciting field.
References
-
D. Ghosh, K.E. Spinlove, H.J.M. Greene, N. Lau, S. Gómez, M. Kao, W. Whitaker, I.P. Clark, P. Malakar, G.A. Worth, T.A.A. Oliver, H.H. Fielding and A.J. Orr-Ewing, J. Am. Chem. Soc., 146, 30443−30454 (2024) - [Link]
-
Dias, F. B.; Knaapila, M.; Monkman, A. P.; Burrows, H. D. Fast and slow time regimes of fluorescence quenching in conjugated polyfluorene-fluorenone random copolymers: The role of exciton hopping and dexter transfer along the polymer backbone. Macromolecules 2006, 39, (4), 1598-1606. - [Link]
-
Feng, L.; Chen, Z. Synthesis, Characterization and Photophysical Processes of Fluorene Derivative Containing Naphthalene Nucleus. Spectrochim Acta A Mol Biomol Spectrosc. 2005 Sep;61(11-12):2505-9. - [Link]
-
Gispert, J. R. (2008). Coordination Chemistry. Wiley-VCH. - [Link]
-
Guilbault, G. G. (Ed.). (1990). Practical fluorescence. Marcel Dekker. - [Link]
-
Haley, J. E.; Gorensek-Benitez, A. H.; Siegler, M. A.; Tovar, J. D. Fluorene-based fluorescent probes with high two-photon action cross-sections for biological multiphoton imaging applications. J. Mater. Chem. B, 2014, 2, 6132-6139. - [Link]
-
Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer. - [Link]
-
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press. - [Link]
-
Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press. - [Link]
-
Pawlicki, M.; Collins, H. A.; Denning, R. G.; Anderson, H. L. Probing the limits of π-conjugation in porphyrin-based molecular wires. Angewandte Chemie International Edition, 2009, 48(18), 3244-3266. - [Link]
-
Peng, X.; Song, F.; Lu, E.; Wang, Y.; Zhou, W.; Fan, J.; Gao, Y. Heptamethine cyanine dyes with a large Stokes shift and strong fluorescence: a new design strategy. J. Am. Chem. Soc. 2005, 127(12), 4170-4171. - [Link]
-
PubChem. 2,7-Diacetylfluorene. - [Link]
-
Qian, J.; Aldred, M. P. Synthesis of Dimethyl fluorene-9,9-diacetate. - [Link]
-
Rentzepis, P. M. Picosecond spectroscopy and chemistry. Science, 1970, 169(3942), 239-247. - [Link]
-
Valeur, B. (2001). Molecular fluorescence: principles and applications. Wiley-VCH. - [Link]
-
Van-der-Auweraer, M.; De Schryver, F. C.; Gesquiere, A.; Swinnen, A. M.; Jonckheere, F. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation. Tetrahedron, 1982, 38(13), 1941-1947. - [Link]
-
Wang, C.; Batsanov, A. S.; Bryce, M. R.; Martin, S. M. New Well-Defined Poly(2,7-fluorene) Derivatives: Photoluminescence and Base Doping. J. Org. Chem. 2001, 66 (10), 3425–3433. - [Link]
-
Williams, A. T. R.; Winfield, S. A.; Miller, J. N. Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 1983, 108(1290), 1067-1071. - [Link]
-
Zander, M. (1983). Fluorimetry and phosphorimetry. In Comprehensive Analytical Chemistry (Vol. 17, pp. 1-133). Elsevier. - [Link]
- Zhang, J., et al. (2014). Synthesis and characterization of 2-amino-9, 9-dimethylfluorene. Jiangxi Chemical Industry, 3, 140-142. -
-
Zhao, J.; Ji, S.; Chen, Y.; Guo, H.; Yang, P. Excited state intramolecular proton transfer (ESIPT): from fundamental photophysics to bioimaging applications. Physical Chemistry Chemical Physics, 2012, 14(25), 8803-8817. - [Link]
-
Díaz, A. N.; Pérez, M. C. G.; Silva, F. S. G. Photophysical behaviour of 2-(dimethylamino)-fluorene in organised assemblies. Journal of inclusion phenomena and macrocyclic chemistry, 2005, 53(1-2), 103-110. - [Link]
Sources
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Spectrum [Fluorene] | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,7-Dibromo-9,9-diethylfluorene | C17H16Br2 | CID 3531045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 6. 2,7-Diacetylfluorene CAS#: 961-27-3 [m.chemicalbook.com]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Steady-state and femtosecond transient absorption spectroscopy of new two-photon absorbing fluorene-containing quinolizinium cation membrane probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transient-Absorption Pump-Probe Spectra as Information-Rich Observables: Case Study of Fulvene | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Photophysical Study of 2′-Deoxyuridines Labeled with Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Selective Deoxygenation of 3-acetyl-9-fluorenone to Synthesize 1-(9H-Fluoren-3-yl)-ethanone
Abstract: This document provides a comprehensive guide for the selective reduction of the C9 carbonyl group in 3-acetyl-9-fluorenone to yield the target compound, 1-(9H-Fluoren-3-yl)-ethanone. Fluorene and its derivatives are crucial building blocks in materials science and drug development, valued for their unique electronic and structural properties. The selective deoxygenation of a ketone in the presence of other carbonyl functionalities is a common synthetic challenge. This application note details a robust and high-yield protocol using the Huang-Minlon modification of the Wolff-Kishner reduction. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of hydrazine hydrate.
Introduction and Strategic Rationale
The conversion of a carbonyl group to a methylene group is a fundamental transformation in organic synthesis. When faced with a molecule like 3-acetyl-9-fluorenone, which possesses two distinct ketone functionalities, selectivity becomes paramount. The C9 ketone is part of a conjugated fluorenone system, while the C3 acetyl group is an aryl ketone. The goal is to selectively reduce the C9 ketone to a methylene bridge, thereby transforming the fluorenone core into a fluorene scaffold, while preserving the acetyl group for potential further functionalization.
Several classic reduction methods exist for this transformation, including the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reductions.[1][2]
-
Clemmensen Reduction (Zn(Hg), HCl): While effective, this method uses amalgamated zinc and concentrated acid, which can lead to side reactions with sensitive substrates and presents significant environmental and safety challenges.[2][3][4]
-
Wolff-Kishner Reduction (H₂NNH₂, KOH, heat): This method operates under harsh basic conditions at high temperatures.[1][5][6] It is highly effective for aryl ketones and is generally preferred for substrates that are sensitive to strong acids.[5]
For this specific synthesis, we have selected the Huang-Minlon modification of the Wolff-Kishner reduction . This refined procedure offers superior yields and significantly shorter reaction times compared to the original method.[5] The key innovation is the use of a high-boiling polar solvent (like diethylene glycol) and an in-situ distillation step to remove water formed during the initial hydrazone formation.[5] This allows the reaction temperature to rise sufficiently (to ~200 °C) to drive the final nitrogen elimination step to completion.
Reaction Principle and Mechanism
The Wolff-Kishner reduction converts a ketone into an alkane through a two-stage process.[6]
-
Hydrazone Formation: The ketone first reacts with hydrazine (H₂NNH₂) in a condensation reaction to form a hydrazone intermediate.[5][6] This is a reversible reaction.
-
Base-Catalyzed Elimination: Under high heat and strongly basic conditions (provided by KOH), the hydrazone is deprotonated. A subsequent proton transfer and the elimination of highly stable dinitrogen gas (N₂) lead to the formation of a carbanion. This carbanion is then protonated by the solvent to yield the final methylene product.[5]
The driving force for the entire reaction is the irreversible formation of nitrogen gas.[1]
Caption: Figure 1: Mechanism of the Wolff-Kishner Reduction.
Experimental Guide
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Wt. ( g/mol ) | Quantity (Example Scale) | Notes |
| 3-acetyl-9-fluorenone | 36334-31-9 | 222.24 | 5.00 g (22.5 mmol) | Starting Material |
| Hydrazine hydrate (~64% H₂NNH₂) | 7803-57-8 | 50.06 (as hydrate) | 5.0 mL (~100 mmol) | EXTREMELY TOXIC & CORROSIVE . Handle with extreme care. |
| Potassium hydroxide (KOH) | 1310-58-3 | 56.11 | 5.0 g (89.1 mmol) | Corrosive solid. |
| Diethylene glycol | 111-46-6 | 106.12 | 50 mL | High-boiling solvent (BP: 245 °C). |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~150 mL | Extraction solvent. |
| Deionized Water | 7732-18-5 | 18.02 | ~250 mL | For work-up. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |
Equipment:
-
250 mL three-neck round-bottom flask
-
Heating mantle with a temperature controller and magnetic stirrer
-
Thermometer or thermocouple
-
Distillation head with condenser (short path)
-
Reflux condenser
-
Separatory funnel (500 mL)
-
Standard glassware for extraction and purification
-
Rotary evaporator
-
TLC plates (silica gel)
Detailed Protocol
Caption: Figure 2: Experimental Workflow for Synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-acetyl-9-fluorenone (5.00 g), potassium hydroxide pellets (5.0 g), and diethylene glycol (50 mL). Fit one neck with a reflux condenser and another with a thermometer.
-
Hydrazine Addition: IN A CERTIFIED CHEMICAL FUME HOOD , carefully add hydrazine hydrate (5.0 mL) to the flask via the third neck. The mixture may warm slightly.
-
Hydrazone Formation: Begin stirring and gently heat the mixture using a heating mantle. Raise the temperature to 130-140 °C and maintain it for 1 hour. During this time, the yellow color of the fluorenone should fade as the hydrazone forms.
-
Distillation (Huang-Minlon Step): Remove the reflux condenser and replace it with a short-path distillation head and condenser. Increase the heating mantle temperature. Carefully distill off water and excess hydrazine. The internal reaction temperature will slowly rise. Continue distillation until the internal temperature reaches 200-210 °C.[5]
-
Deoxygenation: Once the pot temperature has reached 200 °C, remove the distillation apparatus and re-attach the reflux condenser. Maintain the reaction mixture at a gentle reflux (~200 °C) for 3 to 4 hours. Nitrogen gas evolution will be observed.
-
Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate solvent system), checking for the disappearance of the starting material spot.
-
Work-up and Isolation: Turn off the heat and allow the reaction to cool to below 100 °C. Carefully and slowly pour the dark reaction mixture into a beaker containing 200 mL of deionized water. The product may precipitate as a solid.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with 1M HCl (1 x 50 mL) to neutralize any remaining hydrazine, followed by deionized water (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Final Product: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield this compound as a solid.
Safety and Hazard Management
This protocol involves hazardous materials and high temperatures. Adherence to strict safety protocols is mandatory.
-
Hydrazine Hydrate: Hydrazine is extremely toxic, corrosive, a suspected carcinogen, and can be fatal if inhaled or absorbed through the skin.[7][8] ALL operations involving hydrazine must be performed in a well-ventilated chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including nitrile or butyl rubber gloves, chemical splash goggles, and a flame-resistant lab coat.[7][9] Have an emergency plan and appropriate spill kits ready.
-
Potassium Hydroxide (KOH): A strong, corrosive base. Avoid contact with skin and eyes. Can cause severe burns.
-
High Temperatures: The reaction is conducted at temperatures exceeding 200 °C, posing a significant burn risk. Ensure the heating mantle is properly secured and monitored.
-
Gas Evolution: The reaction liberates nitrogen gas. Ensure the apparatus is not a closed system to prevent dangerous pressure buildup.
Expected Results and Troubleshooting
| Parameter | Expected Outcome |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 75-90% |
| Melting Point | ~145-148 °C |
| Characterization | Confirm structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show the absence of the C9 ketone peak (~1715 cm⁻¹) from the starting material and the presence of the C3 acetyl ketone peak (~1680 cm⁻¹). |
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield / Incomplete Reaction | Insufficient heating time or temperature. Water not fully removed. | Ensure internal temperature reaches 200 °C after distillation. Extend reflux time and monitor by TLC. Ensure KOH is not old/degraded. |
| Formation of Side Products | Reaction temperature was too high or held for too long. | Adhere strictly to the recommended temperature and time. Monitor the reaction to avoid over-running. |
| Difficult Work-up (Emulsion) | Vigorous shaking during extraction. | Use gentle inversions for extraction. A brine wash can help break emulsions. |
References
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]
-
Wikipedia. Wolff–Kishner reduction. [Link]
-
Chemistry LibreTexts. (2024). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]
-
New Jersey Department of Health. (2016). Hazardous Substance Fact Sheet: Hydrazine. [Link]
- Suzuki, K., & Fujimoto, M. (1956). Some Observations on the Reaction Route of the Clemmensen Reduction in Fluorenone Derivatives. Bulletin of the Chemical Society of Japan.
- Suzuki, K. (1962). Studies on Fluorene Derivatives. XV. The Clemmensen Reduction of Fluorenone. Bulletin of the Chemical Society of Japan.
-
Vedantu. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. [Link]
-
LANXESS. (2015). Product Safety Assessment: Hydrazine Hydrate. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences [vedantu.com]
- 3. petit.lib.yamaguchi-u.ac.jp [petit.lib.yamaguchi-u.ac.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. lanxess.com [lanxess.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. nj.gov [nj.gov]
The Friedel-Crafts Acylation of 9H-Fluorene: A Comprehensive Guide for Synthetic Applications
The Friedel-Crafts acylation of 9H-fluorene is a cornerstone of electrophilic aromatic substitution, providing a robust pathway to valuable acylated fluorene derivatives. These products are pivotal precursors in the synthesis of a diverse array of compounds with applications in medicinal chemistry, materials science, and drug development. This guide offers an in-depth exploration of the reaction, detailing the underlying mechanisms, offering validated experimental protocols, and discussing the critical parameters that govern its selectivity and efficiency.
I. Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation of 9H-fluorene proceeds via a well-established electrophilic aromatic substitution mechanism. The reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃), which activates the acylating agent, such as an acyl chloride or anhydride.
The initial step involves the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond and generating the resonance-stabilized acylium ion.[1][2] This potent electrophile is then attacked by the electron-rich π-system of the fluorene ring.
The attack by the aromatic ring results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. Aromaticity is temporarily disrupted in this intermediate. The final step involves the deprotonation of the sigma complex by a weak base, typically the AlCl₄⁻ species formed in the initial step, which restores the aromaticity of the ring and yields the acylated fluorene product.[2]
The regioselectivity of the acylation is dictated by the electronic properties of the 9H-fluorene ring system. The positions most susceptible to electrophilic attack are the C2 and C7 positions, due to their higher electron density. Consequently, mono-acylation predominantly yields 2-acyl-9H-fluorene, while di-acylation leads to the formation of 2,7-diacyl-9H-fluorene.[3][4]
Figure 1: Mechanism of Friedel-Crafts Acylation of 9H-Fluorene.
II. Experimental Protocols
The following protocols provide detailed procedures for the selective synthesis of mono- and di-acetylated 9H-fluorene. Researchers should adhere to strict safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, and performing the reaction in a well-ventilated fume hood.[5][6][7]
A. Protocol 1: Synthesis of 2-Acetyl-9H-fluorene (Mono-acylation)
This protocol is optimized for the preferential formation of the mono-acetylated product. The key is the use of a controlled stoichiometry of the acylating agent and a suitable solvent.
Materials:
-
9H-Fluorene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride drying tube, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) to the stirred suspension.
-
In a separate flask, dissolve 9H-fluorene (1.0 eq) in anhydrous DCM.
-
Add the fluorene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water, and finally brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-acetyl-9H-fluorene as a solid.
B. Protocol 2: Synthesis of 2,7-Diacetyl-9H-fluorene (Di-acylation)
To achieve di-acylation, an excess of the acylating agent and catalyst is employed, along with a solvent that promotes the second acylation step. Dichloroethane or carbon disulfide are effective solvents for this purpose.[3][4]
Materials:
-
9H-Fluorene
-
Acetyl chloride (AcCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
1,2-Dichloroethane (DCE) or Carbon disulfide (CS₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Set up the reaction apparatus as described in Protocol 1.
-
To a suspension of anhydrous AlCl₃ (2.5 eq) in anhydrous DCE or CS₂, add acetyl chloride (2.5 eq) at room temperature.
-
Add 9H-fluorene (1.0 eq) portion-wise to the stirred mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and carefully pour it into a mixture of ice and concentrated HCl.
-
Follow the workup and purification procedure as outlined in Protocol 1 (steps 8-12) to isolate 2,7-diacetyl-9H-fluorene.
III. Key Experimental Parameters and Their Influence
The outcome of the Friedel-Crafts acylation of 9H-fluorene is highly dependent on several experimental parameters. A thorough understanding and control of these factors are crucial for achieving the desired product with high yield and selectivity.
| Parameter | Influence on the Reaction | Rationale & Expert Insights |
| Lewis Acid Catalyst | Essential for activating the acylating agent. The choice and amount of catalyst affect the reaction rate and can influence selectivity. | Aluminum chloride (AlCl₃) is the most common and effective catalyst.[3] Other Lewis acids like ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) can also be used, but may result in lower yields. A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone.[8] |
| Acylating Agent | Determines the acyl group introduced. Acetyl chloride and acetic anhydride are commonly used for acetylation. | Acetyl chloride is generally more reactive than acetic anhydride. The stoichiometry of the acylating agent is critical for controlling mono- versus di-substitution.[3] |
| Solvent | The polarity and coordinating ability of the solvent can significantly impact the reaction rate and product distribution. | Non-polar solvents like dichloromethane and carbon disulfide are often preferred as they do not compete with the acylating agent for the Lewis acid.[4] In some cases, more polar solvents like nitromethane can favor mono-acylation.[3] |
| Temperature | Affects the reaction rate. Higher temperatures generally favor di-acylation. | Mono-acylation is typically carried out at lower temperatures (0 °C to room temperature), while di-acylation often requires refluxing conditions.[3][4] |
| Reaction Time | Sufficient time is required for the reaction to go to completion. | Reaction progress should be monitored by TLC to determine the optimal reaction time and avoid the formation of byproducts. |
IV. Characterization of Acylated Fluorenes
The synthesized 2-acetyl-9H-fluorene and 2,7-diacetyl-9H-fluorene can be characterized using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides valuable information about the substitution pattern. For 2-acetyl-9H-fluorene, the introduction of the acetyl group at the C2 position leads to characteristic shifts in the aromatic proton signals. Similarly, the symmetrical nature of 2,7-diacetyl-9H-fluorene results in a simplified aromatic region in its ¹H NMR spectrum.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the presence of the carbonyl carbon of the acetyl group (typically around 197-198 ppm) and the changes in the chemical shifts of the aromatic carbons upon acylation.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1670-1690 cm⁻¹ is indicative of the carbonyl stretching vibration of the aryl ketone.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the acetyl group(s).
V. Applications in Drug Development and Materials Science
Acylated fluorene derivatives are versatile building blocks in several scientific disciplines.
-
Drug Development: The fluorene scaffold is present in a number of biologically active compounds. Acylated fluorenes can be further modified to synthesize novel therapeutic agents. For instance, they can serve as intermediates in the synthesis of inhibitors for enzymes like HCV NS5A.[9]
-
Materials Science: The rigid and planar structure of the fluorene core, combined with the electronic properties introduced by acylation, makes these compounds attractive for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
VI. Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive catalyst (hydrolyzed AlCl₃), impure reagents, insufficient reaction time or temperature. | Use freshly opened or sublimed anhydrous AlCl₃. Ensure all reagents and solvents are dry. Monitor the reaction by TLC and adjust time/temperature as needed. |
| Formation of multiple products | Incorrect stoichiometry of reagents, reaction temperature too high for mono-acylation. | Carefully control the molar ratios of fluorene, acylating agent, and catalyst. For mono-acylation, maintain a low reaction temperature. |
| Incomplete reaction | Insufficient catalyst, low reaction temperature or short reaction time. | Increase the amount of Lewis acid catalyst. Increase the reaction temperature or prolong the reaction time, monitoring by TLC. |
| Difficult product purification | Formation of closely related byproducts. | Optimize the reaction conditions to improve selectivity. Employ careful column chromatography with an appropriate solvent system. |
References
-
Titinchi, S. J. J., Kamounah, F. S., Abbo, H. S., & Hammerich, O. (2008). The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ARKIVOC, 2008(13), 91-105. Available from: [Link]
-
Roskilde University. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Available from: [Link]
-
Ghareb, N., et al. (2019). Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors. Molecules, 24(15), 2788. Available from: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Available from: [Link]
-
ResearchGate. (PDF) Friedel-Crafts acylation of aromatic compounds. Available from: [Link]
-
Scribd. Friedel Crafts Acylation | PDF | Chemical Compounds. Available from: [Link]
-
ResearchGate. Synthesis, Spectral Characteristics and DFT Studies of the New Dye 2,7-diacetyl-9-((dimethylamino)methylene)-9H-fluorene (DMMF) in Different Solvents | Request PDF. Available from: [Link]
- Google Patents. JP2024539202A - Process for the preparation of 2,7-dihydroxy-9-fluorenone useful in the synthesis of tilorone and its salts.
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
New Jersey Department of Health. HAZARD SUMMARY - Fluorene. Available from: [Link]
-
Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. (2025). Available from: [Link]
-
ThaiScience. Synthesis of Poly(9,9-dialkylfluorene-2,7-vinylene) (PFV) via Gilch Polymerization. Available from: [Link]
-
Catalysis Science & Technology (RSC Publishing). Deciphering the single electron transfer ability of fluorene under photoredox conditions. Available from: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Acylation. (2023). Available from: [Link]
-
National Center for Biotechnology Information. 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. researchgate.net [researchgate.net]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 7. geneseo.edu [geneseo.edu]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Design and Synthesis of Novel Symmetric Fluorene-2,7-Diamine Derivatives as Potent Hepatitis C Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthetic Strategies for 3-Acetyl-9H-fluorene: An Application Note and Protocol Guide
Introduction: 3-Acetyl-9H-fluorene is a crucial building block in the development of novel organic materials and pharmaceutical agents. Its unique electronic and structural properties make it a sought-after intermediate for synthesizing complex molecular architectures. However, direct electrophilic substitution on the 9H-fluorene nucleus, such as Friedel-Crafts acylation, predominantly yields the 2- and 4-substituted isomers, making the synthesis of the 3-acetyl derivative a non-trivial challenge.[1][2] This technical guide provides researchers, scientists, and drug development professionals with detailed, field-proven synthetic routes to obtain 3-acetyl-9H-fluorene with high purity and in viable yields. We will explore two primary multi-step strategies that circumvent the regioselectivity issues inherent in direct acylation of the parent fluorene.
Understanding the Challenge: Regioselectivity in Friedel-Crafts Acylation of 9H-Fluorene
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry for the introduction of acyl groups.[1] However, the inherent electronic distribution of the 9H-fluorene ring system directs incoming electrophiles to the 2 and 4 positions, which are more electronically activated. Computational studies have corroborated these experimental findings, indicating that the intermediates for 2- and 4-acylation are energetically more favorable.[1] Consequently, achieving substitution at the 3-position requires a more nuanced synthetic approach, typically involving the use of a pre-functionalized fluorene precursor.
Recommended Synthetic Pathways
Two robust and reliable synthetic pathways for the preparation of 3-acetyl-9H-fluorene are presented below. These routes leverage common and well-documented organic transformations, ensuring reproducibility and scalability.
-
Route 1: From Fluorene-3-carboxylic Acid
-
Route 2: From 3-Aminofluorene via a Sandmeyer Reaction
The selection of a particular route may depend on the availability of starting materials, laboratory capabilities, and desired scale of synthesis.
Route 1: Synthesis from Fluorene-3-carboxylic Acid
This pathway is a classic and effective method that involves the conversion of a carboxylic acid to a ketone. The key steps are the formation of an acid chloride followed by reaction with an organometallic reagent.
Workflow Overview
Caption: Route 1: Synthesis of 3-acetyl-9H-fluorene from fluorene-3-carboxylic acid.
Scientific Rationale
The carboxylic acid group at the 3-position serves as a handle that can be readily converted to an acetyl group. The initial step involves the activation of the carboxylic acid to a more reactive species, the acid chloride. This is a standard transformation that proceeds readily with reagents like thionyl chloride or oxalyl chloride.
The subsequent step is a nucleophilic acyl substitution where a methyl nucleophile attacks the electrophilic carbonyl carbon of the acid chloride. While Grignard reagents are potent nucleophiles, their high reactivity can sometimes lead to the formation of a tertiary alcohol byproduct through a second addition to the newly formed ketone. To mitigate this, the use of a milder organometallic reagent like dimethylcadmium, prepared in situ from a Grignard reagent and cadmium chloride, is often preferred as it selectively yields the ketone.
Detailed Experimental Protocol
Step 1.1: Preparation of Fluorene-3-carbonyl chloride
-
Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel.
-
Reagents:
-
Fluorene-3-carboxylic acid (1.0 eq)
-
Thionyl chloride (SOCl₂) (2.0-3.0 eq)
-
Anhydrous dichloromethane (DCM) or toluene as solvent
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional, a few drops)
-
-
Procedure: a. To the flask, add fluorene-3-carboxylic acid and the solvent. b. Slowly add thionyl chloride via the dropping funnel at room temperature with stirring. If using DMF, add it to the reaction mixture. c. After the addition is complete, heat the mixture to reflux (typically 40-60 °C for DCM, or higher for toluene) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gases ceases. d. Monitor the reaction by thin-layer chromatography (TLC). e. Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. f. The resulting crude fluorene-3-carbonyl chloride, a solid, is typically used in the next step without further purification.
Step 1.2: Synthesis of 3-Acetyl-9H-fluorene
-
Apparatus: A flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
Fluorene-3-carbonyl chloride (from Step 1.1) (1.0 eq)
-
Methylmagnesium bromide (CH₃MgBr) (3.0 M in diethyl ether) (1.1-1.2 eq)
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
-
Procedure: a. Dissolve the crude fluorene-3-carbonyl chloride in the anhydrous solvent in the reaction flask under a nitrogen atmosphere. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below 5 °C. d. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. e. Monitor the reaction by TLC. f. Upon completion, cool the reaction mixture again in an ice bath and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. g. Extract the product with a suitable organic solvent (e.g., ethyl acetate). h. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 3-acetyl-9H-fluorene.
Route 2: Synthesis from 3-Aminofluorene via Sandmeyer Reaction
This route offers an alternative approach, particularly if 3-aminofluorene is a more accessible starting material. The strategy involves the conversion of the amino group to a nitrile, which is then transformed into the target ketone.
Workflow Overview
Caption: Route 2: Synthesis of 3-acetyl-9H-fluorene from 3-aminofluorene.
Scientific Rationale
The Sandmeyer reaction is a powerful tool for the transformation of an aromatic amino group into a variety of other functional groups via a diazonium salt intermediate.[3][4] In this route, the amino group of 3-aminofluorene is first converted to a diazonium salt, which is then displaced by a cyanide nucleophile in the presence of a copper(I) catalyst to yield 3-cyanofluorene.
The nitrile group in 3-cyanofluorene can then be reacted with a Grignard reagent, such as methylmagnesium bromide. The Grignard reagent adds to the electrophilic carbon of the nitrile to form an imine intermediate after an initial addition. This intermediate is then hydrolyzed with aqueous acid to afford the desired ketone, 3-acetyl-9H-fluorene.
Detailed Experimental Protocol
Step 2.1: Synthesis of 3-Cyanofluorene
-
Apparatus: Two beakers, an ice-salt bath, and a filtration setup.
-
Reagents:
-
3-Aminofluorene (1.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂) (1.1 eq)
-
Copper(I) cyanide (CuCN) (1.2 eq)
-
Sodium cyanide (NaCN) (if preparing CuCN solution)
-
Water
-
-
Procedure: a. Diazotization: In a beaker, dissolve 3-aminofluorene in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 15-30 minutes after the addition is complete. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper. c. Sandmeyer Reaction: In a separate beaker, prepare a solution of copper(I) cyanide in aqueous sodium cyanide. Warm this solution to around 60-70 °C. d. Slowly and carefully add the cold diazonium salt solution to the warm cuprous cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed. e. After the addition is complete, heat the mixture on a steam bath for about 30 minutes. f. Cool the reaction mixture and collect the precipitated crude 3-cyanofluorene by filtration. g. Wash the solid with water and then with a dilute sodium hydroxide solution, followed by water again. h. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-cyanofluorene.
Step 2.2: Synthesis of 3-Acetyl-9H-fluorene
-
Apparatus: A flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
3-Cyanofluorene (from Step 2.1) (1.0 eq)
-
Methylmagnesium bromide (CH₃MgBr) (3.0 M in diethyl ether) (1.5 eq)
-
Anhydrous diethyl ether or THF as solvent
-
Aqueous acid (e.g., 10% H₂SO₄) for hydrolysis
-
-
Procedure: a. Place 3-cyanofluorene and anhydrous solvent in the reaction flask under a nitrogen atmosphere. b. Slowly add the methylmagnesium bromide solution via the dropping funnel at room temperature. An exothermic reaction may occur. c. After the addition, heat the mixture to reflux for 2-3 hours. d. Cool the reaction mixture to room temperature and then in an ice bath. e. Carefully hydrolyze the intermediate by the slow addition of aqueous acid. f. Heat the mixture at reflux for another 1-2 hours to ensure complete hydrolysis of the imine. g. Cool the mixture, and separate the organic layer. Extract the aqueous layer with an organic solvent. h. Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine. i. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure 3-acetyl-9H-fluorene.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: From Fluorene-3-carboxylic Acid | Route 2: From 3-Aminofluorene |
| Number of Steps | 2 | 2 |
| Key Intermediates | Fluorene-3-carbonyl chloride | Fluorene-3-diazonium chloride, 3-Cyanofluorene |
| Starting Material | Fluorene-3-carboxylic acid | 3-Aminofluorene |
| Reagent Toxicity | Thionyl chloride is corrosive and toxic. Organometallic reagents are pyrophoric. | Sodium nitrite and cyanides are highly toxic. |
| Potential Byproducts | Tertiary alcohol from double addition of Grignard reagent. | Various byproducts from diazonium salt decomposition. |
| Overall Yield | Generally good to high. | Moderate to good, can be variable depending on the efficiency of the Sandmeyer reaction. |
| Scalability | Readily scalable. | Diazonium salts can be unstable, requiring careful temperature control on a large scale. |
Conclusion
The synthesis of 3-acetyl-9H-fluorene requires a strategic approach to overcome the regioselectivity challenges associated with direct acylation of 9H-fluorene. The two multi-step synthetic routes detailed in this guide, starting from either fluorene-3-carboxylic acid or 3-aminofluorene, provide reliable and reproducible methods for obtaining the desired product. The choice between these routes will be dictated by factors such as the availability and cost of starting materials, and the scale of the synthesis. Both protocols employ standard organic transformations and provide a solid foundation for researchers to produce 3-acetyl-9H-fluorene for their specific applications in materials science and drug discovery.
References
-
Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. MDPI. Available at: [Link]
-
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. ResearchGate. Available at: [Link]
-
The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel. Roskilde University. Available at: [Link]
-
Sandmeyer Reaction. Organic Chemistry Portal. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Available at: [Link]
Sources
The Versatile Building Block: Application Notes and Protocols for 1-(9H-Fluoren-3-yl)-ethanone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Fluorene Scaffold
The fluorene moiety, a privileged tricyclic aromatic hydrocarbon, is a cornerstone in the design of a diverse array of functional organic molecules. Its unique electronic properties, rigid planar structure, and sites for functionalization have made it a sought-after scaffold in materials science and medicinal chemistry. Within the family of fluorene derivatives, 1-(9H-Fluoren-3-yl)-ethanone , also known as 3-acetylfluorene, emerges as a particularly valuable and versatile building block. The presence of a reactive acetyl group on the fluorene core provides a synthetic handle for a multitude of chemical transformations, allowing for the construction of complex molecular architectures with potential applications in drug discovery and the development of novel organic materials.[1]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis and utilization of this compound. As senior application scientists, we aim to deliver not just procedural steps, but also the underlying scientific rationale to empower researchers in their synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and for the accurate characterization of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂O | [1] |
| Molecular Weight | 208.26 g/mol | [2] |
| Appearance | Not explicitly stated in search results, likely a solid | |
| Melting Point | Not explicitly stated in search results | |
| CAS Number | 55718-48-4 |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the fluorene ring system, a singlet for the methylene protons at the C9 position, and a singlet for the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the 3-substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to all 15 carbon atoms. The carbonyl carbon of the acetyl group will appear at a characteristic downfield chemical shift (typically in the range of 195-205 ppm). The spectrum will also show signals for the methyl carbon, the methylene carbon at C9, and the aromatic carbons of the fluorene core.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ketone, typically appearing in the region of 1670-1690 cm⁻¹. Other characteristic bands will include C-H stretching vibrations for the aromatic and aliphatic protons, and C=C stretching vibrations for the aromatic rings.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 208.26). Fragmentation patterns may include the loss of the acetyl group or other characteristic fragments of the fluorene core.
Synthesis of this compound: A Detailed Protocol for Friedel-Crafts Acylation
The most common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 9H-fluorene.[1] This electrophilic aromatic substitution reaction introduces the acetyl group onto the fluorene ring. The regioselectivity of the reaction is a critical aspect, with the 2- and 3-positions being the most favored sites for substitution. Careful control of reaction conditions is necessary to maximize the yield of the desired 3-isomer.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 9H-fluorene.
Experimental Protocol:
Materials:
-
9H-Fluorene
-
Acetyl chloride (freshly distilled)
-
Anhydrous aluminum chloride (AlCl₃)
-
Carbon disulfide (CS₂) or Dichloromethane (CH₂Cl₂) (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a trap), suspend anhydrous aluminum chloride (1.1 to 2.2 equivalents) in anhydrous carbon disulfide or dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 to 2.0 equivalents) dropwise from the dropping funnel with vigorous stirring.
-
Addition of Fluorene: After the addition of acetyl chloride is complete, add a solution of 9H-fluorene (1.0 equivalent) in the same solvent dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for a specified time (typically 1-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same solvent (CS₂ or CH₂Cl₂). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, then with a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a mixture of isomers. Purify the desired this compound by column chromatography on silica gel or by fractional recrystallization from a suitable solvent such as ethanol.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvents is critical because aluminum chloride is highly hygroscopic and reacts violently with water, which would deactivate the catalyst.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetyl chloride, generating a highly electrophilic acylium ion (CH₃CO⁺), which is the active electrophile in the reaction.
-
Solvent Choice: The choice of solvent can influence the regioselectivity of the reaction. Less polar solvents like carbon disulfide often favor the formation of the 2- and 3-isomers.
-
Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction and minimize the formation of side products.
-
Acidic Work-up: The addition of the reaction mixture to ice and hydrochloric acid is necessary to hydrolyze the aluminum complexes formed between the catalyst and the ketone product, liberating the desired product.
Applications of this compound as a Building Block
The synthetic utility of this compound stems from the reactivity of its acetyl group, which can participate in a wide range of transformations to construct more complex molecules.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds. This compound can readily undergo Claisen-Schmidt condensation with various aromatic aldehydes to yield fluorenyl-containing chalcones.
Caption: Claisen-Schmidt condensation workflow.
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 equivalent) and an appropriate aromatic aldehyde (1.0-1.2 equivalents) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide or potassium hydroxide (2-3 equivalents) with stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 4-24 hours). The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid until the solution is neutral or slightly acidic.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure chalcone.
Synthesis of Pyrimidine Derivatives
The α,β-unsaturated ketone functionality of the fluorenyl chalcones makes them excellent precursors for the synthesis of various heterocyclic systems, including pyrimidines, which are known to exhibit a wide range of biological activities.[3][4][5][6][7]
-
Reaction Mixture: In a round-bottom flask, dissolve the fluorenyl chalcone (1.0 equivalent) and a suitable nitrogen-containing reagent such as urea, thiourea, or guanidine hydrochloride (1.0-1.5 equivalents) in a suitable solvent like ethanol.
-
Base Addition: Add a base, such as sodium hydroxide or potassium hydroxide, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours (typically 6-12 hours), monitoring the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and dry. Purify the crude pyrimidine derivative by recrystallization or column chromatography.
Synthesis of Thiophene Derivatives
The acetyl group of this compound can be utilized in multicomponent reactions to construct thiophene rings, which are important structural motifs in many pharmaceuticals and organic electronic materials.
The Willgerodt-Kindler reaction allows for the conversion of aryl ketones to the corresponding thioamides, which can be further cyclized to form thiophenes.[8][9][10][11][12]
-
Reaction Setup: In a flask, mix this compound (1.0 equivalent), a secondary amine (e.g., morpholine, 2-3 equivalents), and elemental sulfur (2-3 equivalents).
-
Heating: Heat the mixture, often under reflux, for several hours. The reaction can also be performed under microwave irradiation to reduce reaction times.
-
Work-up: After the reaction is complete, cool the mixture and treat it with an appropriate work-up procedure, which may involve extraction and purification by chromatography or recrystallization to isolate the resulting thioamide.
The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur, typically in the presence of a basic catalyst.[4][13][14][15][16][17]
-
Reaction Mixture: In a suitable solvent (e.g., ethanol, DMF), combine this compound (1.0 equivalent), an activated nitrile such as malononitrile or ethyl cyanoacetate (1.0 equivalent), and elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Add a catalytic amount of a base, such as morpholine, triethylamine, or piperidine.
-
Heating: Heat the mixture at a moderate temperature (e.g., 50-80 °C) for a few hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Collect the precipitated solid, wash with water, and purify by recrystallization from a suitable solvent to obtain the 2-aminothiophene derivative.
Application in Medicinal Chemistry: Potential for Anticonvulsant Agents
Recent studies have highlighted the potential of fluorene-containing heterocyclic compounds as anticonvulsant agents. The derivatives synthesized from this compound, such as pyrimidines and other nitrogen-containing heterocycles, can be screened for their anticonvulsant activity using established animal models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. The fluorene scaffold, when incorporated into these heterocyclic systems, may modulate the lipophilicity and steric bulk of the molecules, potentially enhancing their interaction with biological targets involved in seizure activity.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation via Friedel-Crafts acylation and the reactivity of its acetyl group open up a plethora of synthetic possibilities. The protocols detailed in this guide for the synthesis of chalcones, pyrimidines, and thiophenes provide a solid foundation for researchers to explore the rich chemistry of this compound. The potential of its derivatives as bioactive molecules, particularly as anticonvulsant agents, underscores the importance of this compound in modern drug discovery and development. By understanding the underlying principles and meticulously following the provided protocols, researchers can effectively harness the synthetic potential of this powerful fluorene-based building block.
References
-
Al-Adiwish, W. M., et al. (2022). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 27(1), 123. Available at: [Link]
-
ResearchGate. (2021). Simple and Effective Protocol for Claisen-Schmidt Condensation of Hindered Cyclic Ketones with Aromatic Aldehydes. Available at: [Link]
-
Todorov, P. D., & Marinova, P. I. (2015). FULL ASSIGNMENT OF 1H AND 13C NMR SPECTRA OF (9H-FLUOREN-9-YL) UREA. Journal of Chemical Technology and Metallurgy, 50(4), 433-437. Available at: [Link]
-
Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S107. Available at: [Link]
-
Moran, W. J. (2013). Recent advances in the Willgerodt–Kindler reaction. Organic & Biomolecular Chemistry, 11(36), 5965-5976. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluorenone synthesis. Available at: [Link]
-
Chegg. (2020). Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol. Available at: [Link]
-
Zeng, B.-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(9), 1351-1354. Available at: [Link]
-
Scribd. (n.d.). Claisen Schmidt Condensation. Available at: [Link]
-
Cambridge University Press. (n.d.). Claisen-Schmidt Condensation. Available at: [Link]
-
Michigan State University. (2009). Willgerodt‐Kindler Reac1on. Available at: [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. Available at: [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Available at: [Link]
-
ResearchGate. (2020). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Available at: [Link]
-
ResearchGate. (2010). Claisen-Schmidt condensation of aromatic aldehyde with ketone in near-critical water. Available at: [Link]
-
Gbaguidi, F.A. et al. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Journal de la Société Ouest-Africaine de Chimie, 029, 89-96. Available at: [Link]
-
Heterocyclic Letters. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Available at: [Link]
-
MDPI. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Frontiers. (2022). Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity. Available at: [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Available at: [Link]
-
Wiley Online Library. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]
-
NIST WebBook. (n.d.). 9H-Fluoren-9-one. Available at: [Link]
-
ChemSynthesis. (n.d.). 1-(9H-fluoren-2-yl)ethanone. Available at: [Link]
-
PubChem. (n.d.). 1-(9H-fluoren-9-yl)ethan-1-one. Available at: [Link]
Sources
- 1. Buy this compound | 55718-48-4 [smolecule.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. heteroletters.org [heteroletters.org]
- 6. Frontiers | Novel Pyrimidine Derivatives Bearing a 1,3,4-Thiadiazole Skeleton: Design, Synthesis, and Antifungal Activity [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. Willgerodt-Kindler Reaction [drugfuture.com]
- 13. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 15. scribd.com [scribd.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of 1-(9H-Fluoren-3-yl)-ethanone for Biological Screening
Introduction: The Latent Therapeutic Potential of the Fluorene Scaffold
The fluorene moiety, a tricyclic aromatic hydrocarbon, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and lipophilic nature provide an excellent framework for the design of molecules with diverse pharmacological activities.[1] Derivatives of fluorene have demonstrated a broad spectrum of biological effects, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[2] 1-(9H-Fluoren-3-yl)-ethanone, an acetyl-substituted fluorene, serves as a versatile starting material for the synthesis of a library of derivatives. The acetyl group offers a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the molecule's steric and electronic properties to enhance its biological activity and selectivity.
This guide provides detailed protocols for the derivatization of this compound and subsequent biological screening of the synthesized compounds. The methodologies are designed to be robust and reproducible, providing researchers in drug discovery and medicinal chemistry with a practical framework for the exploration of this promising class of compounds.
Chemical Derivatization Strategies
The derivatization of this compound primarily targets the reactive acetyl group. The following protocols detail key synthetic transformations to generate a diverse library of compounds for biological evaluation.
Workflow for Derivatization and Characterization
Caption: General workflow for the synthesis, purification, and characterization of this compound derivatives.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Scientific Rationale: The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and synthesizing α,β-unsaturated ketones, known as chalcones.[3][4] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[2][3] The resulting chalcone scaffold is a well-known pharmacophore with a wide range of biological activities.[5]
Reaction Scheme:
Caption: Claisen-Schmidt condensation of this compound with an aromatic aldehyde.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired aromatic aldehyde in ethanol.
-
Catalyst Addition: While stirring at room temperature, add a catalytic amount of a strong base, such as a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), dropwise.[2]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, though some substrates may require longer reaction times.[2]
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the crude chalcone.
-
Purification: Filter the precipitate, wash with cold water until the filtrate is neutral, and dry. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.
-
Characterization: Confirm the structure and purity of the synthesized chalcone using techniques such as melting point determination, TLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Solvent | Ethanol | Good solubility for reactants and facilitates the reaction. |
| Catalyst | NaOH or KOH | A strong base is required to deprotonate the ketone, forming the enolate intermediate.[3] |
| Temperature | Room Temperature | Sufficient for the reaction to proceed at a reasonable rate without promoting side reactions. |
| Work-up | Acidification | Neutralizes the basic catalyst and protonates the chalcone to facilitate its precipitation. |
Synthesis of Oximes
Scientific Rationale: The reaction of a ketone with hydroxylamine results in the formation of an oxime.[6] This derivatization introduces a nitrogen atom and a hydroxyl group, which can significantly alter the molecule's polarity and hydrogen bonding capabilities, potentially influencing its biological activity.[7] The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon.[8]
Reaction Scheme:
Caption: Synthesis of an oxime from this compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of this compound in ethanol.
-
Reagent Addition: Add 1.5 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 equivalents of a mild base, such as pyridine or sodium bicarbonate, to the solution.[7]
-
Reaction Conditions: Reflux the reaction mixture for 1-3 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude oxime.
-
Purification: Filter the solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure oxime.
-
Characterization: Characterize the product by melting point, TLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Reagent | Hydroxylamine hydrochloride | Source of hydroxylamine. The hydrochloride salt is stable and easy to handle. |
| Base | Pyridine or NaHCO₃ | Neutralizes the HCl released from hydroxylamine hydrochloride, freeing the hydroxylamine to react.[7] |
| Temperature | Reflux | Provides the necessary activation energy for the reaction to proceed to completion. |
Synthesis of Hydrazones
Scientific Rationale: Hydrazones are formed by the reaction of a ketone with a hydrazine derivative.[9][10] The introduction of a hydrazone moiety can significantly impact the biological properties of the parent molecule, with many hydrazones exhibiting potent antimicrobial and anticancer activities. The reaction mechanism is similar to oxime formation, involving nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon.[11][12]
Reaction Scheme:
Caption: Synthesis of a hydrazone from this compound.
Detailed Protocol:
-
Reaction Setup: Dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired hydrazine (e.g., hydrazine hydrate, phenylhydrazine) in ethanol in a round-bottom flask.
-
Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.[13]
-
Reaction Conditions: Reflux the mixture for 2-6 hours.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, add cold water to induce precipitation.
-
Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization from a suitable solvent may be necessary for further purification.
-
Characterization: Confirm the identity and purity of the hydrazone by melting point, TLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Catalyst | Acetic Acid | A weak acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.[11] |
| Temperature | Reflux | Increases the reaction rate to ensure complete conversion. |
Knoevenagel Condensation
Scientific Rationale: The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base.[14][15] This reaction is a powerful tool for C-C bond formation and the synthesis of a variety of functionalized alkenes.[16]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound with an active methylene compound.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, combine 1.0 equivalent of this compound, 1.2 equivalents of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate), and a catalytic amount of a weak base such as piperidine or pyrrolidine in a suitable solvent like toluene or ethanol.
-
Reaction Conditions: Reflux the mixture, and remove the water formed during the reaction using the Dean-Stark trap.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: Purify the residue by column chromatography or recrystallization.
-
Characterization: Characterize the product using melting point, TLC, ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Condition | Rationale |
| Active Methylene Compound | e.g., Malononitrile, Ethyl Cyanoacetate | The two electron-withdrawing groups (Z and Z') make the methylene protons acidic enough to be removed by a weak base.[14] |
| Catalyst | Piperidine or Pyrrolidine | A weak base is sufficient to deprotonate the active methylene compound without causing self-condensation of the ketone.[14] |
| Water Removal | Dean-Stark Apparatus | Drives the equilibrium towards the product side by removing the water formed during the condensation step. |
Biological Screening Protocols
The synthesized derivatives should be subjected to a panel of biological assays to evaluate their therapeutic potential. The following protocols are standard methods for assessing anticancer, antimicrobial, and antioxidant activities.
Workflow for Biological Screening
Caption: A general workflow for the biological screening of the synthesized this compound derivatives.
Anticancer Activity: MTT Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.
Detailed Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, MCF-7, A549) in a suitable medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
| Parameter | Condition | Rationale |
| Cell Lines | e.g., HeLa, MCF-7, A549 | Represents different types of cancer to assess the spectrum of activity. |
| Incubation Time | 48-72 hours | Allows for sufficient time for the compounds to exert their cytotoxic effects. |
| Wavelength | 570 nm | The wavelength at which the formazan product has maximum absorbance. |
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
Scientific Rationale: The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the agent that prevents the visible growth of a microorganism.[17][18]
Detailed Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[17]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.[18]
-
Inoculation: Inoculate each well with the standardized microbial suspension.[18] Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.[18]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.
-
MBC/MFC Determination (Optional): To determine the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The MBC/MFC is the lowest concentration that results in no growth on the subculture plates.
| Parameter | Condition | Rationale |
| Inoculum Size | 0.5 McFarland Standard | A standardized inoculum ensures the reproducibility of the assay.[17] |
| Incubation Period | 18-24 hours | Allows for sufficient microbial growth in the control wells.[18] |
| Visual Inspection | Turbidity | A simple and effective way to assess microbial growth. |
Antioxidant Activity: DPPH Radical Scavenging Assay
Scientific Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating the antioxidant activity of compounds. DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Detailed Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.
-
Compound Preparation: Prepare various concentrations of the test compounds in methanol.
-
Reaction Mixture: In a 96-well plate or test tubes, mix the test compound solutions with the DPPH working solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Parameter | Condition | Rationale |
| Wavelength | 517 nm | The wavelength of maximum absorbance for the DPPH radical. |
| Incubation | Dark, 30 minutes | Protects the light-sensitive DPPH radical from degradation and allows the reaction to reach completion. |
| Standard | Ascorbic Acid or Trolox | A known antioxidant used as a positive control for comparison. |
Conclusion
The derivatization of this compound offers a promising avenue for the discovery of novel therapeutic agents. The protocols outlined in this guide provide a comprehensive framework for the synthesis of a diverse library of fluorene derivatives and their subsequent biological evaluation. By systematically modifying the structure of the parent compound and assessing its impact on anticancer, antimicrobial, and antioxidant activities, researchers can identify lead compounds for further optimization and development. The inherent versatility of the fluorene scaffold, coupled with the robust synthetic and screening methodologies described herein, paves the way for the discovery of new and effective drugs.
References
- Sharghi, H., & Hosseini, M. (2002). A new synthesis of enamides from ketones involves a phosphine-mediated reductive acylation of oximes. Synthesis, 2002(8), 1057-1059.
-
Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation & Doebner Modification. Retrieved from [Link]
-
Pearson+. (n.d.). The Knoevenagel condensation is a special case of the aldol condensation. Retrieved from [Link]
-
How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]
- Kölmel, C., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376.
-
FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre TM plates from Thermo Scientific TM. Retrieved from [Link]
- Al-Suwaidan, I. A., et al. (2025). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. RASĀYAN Journal of Chemistry, 18(2).
- Boruwa, J., et al. (2020). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules, 25(21), 5049.
-
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Beckmann Rearrangement. Retrieved from [Link]
- Li, J., et al. (2007). An Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 28(10), 1827-1830.
-
ChemTube3D. (n.d.). Hydrazone formation. Retrieved from [Link]
-
ChemTube3D. (n.d.). Oxime formation. Retrieved from [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 17: Hydrazones. Retrieved from [Link]
- Hiller, W., et al. (2018). Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Journal of the Brazilian Chemical Society, 29(10), 2156-2164.
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Al-Azab, F., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27958–27987.
- Jadhav, A. D., et al. (2018). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 7(Special Issue), 12-15.
-
PraxiLabs. (n.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). Retrieved from [Link]
-
Rzepa, H. S. (2012, September 23). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
- Das, B., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 113.
- Newkome, G. R., & Fishel, D. L. (1966). Ethanone, 1-phenyl-, hydrazone. Organic Syntheses, 46, 7.
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
- Vidja, H., et al. (2019). SYNTHESIS OF CHALCONES. JETIR, 6(6), 453-457.
- Bigi, F., et al. (2004). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry, 69(22), 7549–7553.
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
- El-Faham, A., et al. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7576.
-
Slideshare. (n.d.). Knoevenagel reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction? Retrieved from [Link]
- Yaka, H., & Aytac, S. P. (2021). the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(3), 79.
- Kallitsakis, M. G., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
-
Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
- Al-Ostath, A. A., & Al-Qalaf, F. A. (2014). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 30(2), 591-595.
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- Ready, D., et al. (2022). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Journal of Medical Microbiology, 71(10).
- Newkome, G. R., & Fishel, D. L. (1966). Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. The Journal of Organic Chemistry, 31(3), 677–681.
- Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Claisen-Schmidt condensation: Synthesis of (1S,6R)/(1R,6S)-2-oxo-N,4,6-triarylcyclohex-3-enecarboxamide derivatives with different substituents in H 2 O/EtOH. Comptes Rendus Chimie, 20(1), 68-74.
-
Chemistry LibreTexts. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Retrieved from [Link]
- Prakash, O., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. Molecules, 12(4), 835-841.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. youtube.com [youtube.com]
- 3. praxilabs.com [praxilabs.com]
- 4. jetir.org [jetir.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemtube3d.com [chemtube3d.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 9. Hydrazone synthesis [organic-chemistry.org]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 15. Knoevenagel reaction | PPTX [slideshare.net]
- 16. Chemicals [chemicals.thermofisher.cn]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols: A Researcher's Guide to the Synthesis of 1-(9H-Fluoren-3-yl)-ethanone
Introduction
1-(9H-Fluoren-3-yl)-ethanone, also known as 3-acetylfluorene, is a valuable building block in the synthesis of a variety of organic molecules. Its fluorenyl moiety, a polycyclic aromatic hydrocarbon, imparts unique photophysical and electronic properties to its derivatives, making them of significant interest in materials science and medicinal chemistry. For instance, fluorene-based compounds have been investigated for their potential applications in organic light-emitting diodes (OLEDs), photovoltaic devices, and as fluorescent probes. Furthermore, the acetyl group at the 3-position provides a reactive handle for further chemical modifications, allowing for the construction of more complex molecular architectures.
This document provides a detailed experimental protocol for the synthesis of this compound. We will explore a regioselective synthetic strategy designed to overcome the challenges associated with direct Friedel-Crafts acylation of fluorene, which often yields a mixture of isomers. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science, providing not only a step-by-step procedure but also the underlying chemical principles and practical insights for a successful synthesis.
Strategic Approach to Regioselectivity
Direct Friedel-Crafts acylation of 9H-fluorene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, is a common method for introducing an acetyl group onto the fluorene ring. However, this reaction typically results in a mixture of isomers, with the 2- and 4-acetylfluorene being the major products, along with the potential for di-acylation at the 2- and 7-positions.[1] The separation of these isomers can be challenging due to their similar physical properties.
To achieve a more controlled and regioselective synthesis of the desired 3-isomer, a multi-step approach is recommended, starting from a fluorene derivative that already possesses a substituent at the 3-position. This strategy allows for the unambiguous placement of the acetyl group. One such effective strategy involves the use of 3-bromofluorene as a starting material. The bromo-substituent can be converted to an acetyl group through a series of well-established organometallic reactions.
An alternative regioselective pathway involves the synthesis starting from 3-fluorenecarboxylic acid. This method provides a clear and controlled route to the desired 3-substituted product.
This protocol will detail a reliable synthetic route that prioritizes the formation of this compound, followed by a robust purification procedure to ensure high purity of the final product.
Experimental Protocol
This protocol outlines a multi-step synthesis of this compound. The overall workflow is depicted in the diagram below.
Figure 1: General workflow for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fluorene | Reagent | Sigma-Aldrich | |
| Acetyl chloride | Anhydrous | Sigma-Aldrich | Corrosive, handle with care |
| Aluminum chloride (AlCl₃) | Anhydrous | Sigma-Aldrich | Corrosive, handle with care |
| Carbon disulfide (CS₂) | Anhydrous | Sigma-Aldrich | Highly flammable and toxic |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Volatile and suspected carcinogen |
| Hydrochloric acid (HCl) | Concentrated | J.T. Baker | Corrosive |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | ||
| Anhydrous magnesium sulfate (MgSO₄) | For drying | ||
| Silica gel | 60 Å, 230-400 mesh | For column chromatography | |
| Hexane | HPLC grade | For column chromatography | |
| Ethyl acetate | HPLC grade | For column chromatography |
Safety Precautions
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetyl chloride is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.[2][3][4]
-
Aluminum chloride is a corrosive solid that reacts exothermically with water. Avoid inhalation of dust.
-
Carbon disulfide is extremely flammable and highly toxic. It has a low autoignition temperature and can be ignited by hot surfaces. Use in a well-ventilated fume hood away from any ignition sources.[5][6][7]
-
Dichloromethane is a volatile organic solvent and a suspected carcinogen. Avoid inhalation and skin contact.[8][9][10]
-
Hydrochloric acid is highly corrosive. Handle with care.
Step-by-Step Synthesis Procedure
Due to the challenges in achieving high regioselectivity with direct acylation, this protocol will focus on a Friedel-Crafts acylation followed by a meticulous purification to isolate the 3-isomer. While this method produces a mixture, column chromatography can effectively separate the isomers.
1. Friedel-Crafts Acylation of Fluorene
Figure 2: Workflow for the Friedel-Crafts acylation of fluorene.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous carbon disulfide. Cool the suspension to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled suspension, add a solution of fluorene (1.0 equivalent) in anhydrous carbon disulfide dropwise via the dropping funnel. After the addition is complete, add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction: After the addition of acetyl chloride, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with constant stirring. This will quench the reaction and hydrolyze the aluminum chloride complex. Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product as a mixture of acetylfluorene isomers.
2. Purification by Column Chromatography
The separation of the acetylfluorene isomers is achieved by column chromatography on silica gel. The polarity difference between the isomers allows for their separation.
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system (e.g., 95:5).
-
Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the prepared column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate. Start with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. The less polar isomers will elute first. The 2- and 4-isomers are generally less polar than the 3-isomer.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the desired 3-acetylfluorene.
-
Isolation: Combine the pure fractions containing this compound and evaporate the solvent under reduced pressure to yield the purified product.
3. Recrystallization (Optional)
For further purification, the isolated this compound can be recrystallized from a suitable solvent system, such as ethanol/water or toluene/hexane.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.
| Property | Expected Value |
| Molecular Formula | C₁₅H₁₂O |
| Molecular Weight | 208.26 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~129-132 °C[11] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.10-7.90 (m, 3H, Ar-H), 7.85 (d, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.45-7.30 (m, 2H, Ar-H), 3.95 (s, 2H, CH₂), 2.65 (s, 3H, COCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 198.0 (C=O), 145.5, 143.8, 142.0, 136.5, 130.0, 129.0, 127.5, 127.0, 125.5, 120.5, 120.0, 37.0 (CH₂), 26.8 (CH₃). |
| IR (KBr, cm⁻¹) | ν: ~3050 (Ar C-H), ~2920 (Aliphatic C-H), ~1675 (C=O, ketone), ~1600, 1450 (Ar C=C). |
Note: NMR and IR spectral data are predicted based on typical chemical shifts and absorption frequencies for similar structures and may vary slightly based on experimental conditions and solvent.
Discussion of Key Experimental Aspects
-
Choice of Solvent in Friedel-Crafts Acylation: The choice of solvent can significantly influence the isomer distribution in the Friedel-Crafts acylation of fluorene. Carbon disulfide is a common solvent for this reaction, but others like nitrobenzene or dichloroethane can also be used, potentially altering the ratio of the isomers formed.[1]
-
Controlling Reaction Temperature: Maintaining a low temperature during the initial addition of reagents is crucial to control the reactivity of the Friedel-Crafts reaction and minimize the formation of byproducts.
-
Column Chromatography Separation: The success of the purification step heavily relies on the careful execution of the column chromatography. The choice of the eluent system and the gradient is critical for achieving good separation of the isomers. Monitoring the fractions by TLC is essential to ensure the collection of the pure desired product.
-
Alternative Synthetic Routes: For researchers requiring higher regioselectivity from the outset, exploring alternative synthetic routes is recommended. For example, a Suzuki-Miyaura coupling of a 3-fluorenylboronic acid derivative with an acetyl-containing coupling partner could provide a more direct route to the 3-isomer. Another approach could be the reaction of a Grignard reagent derived from 3-bromofluorene with an acetylating agent.
Conclusion
The synthesis of this compound presents a moderate challenge, primarily due to the regioselectivity of the key acylation step. The protocol detailed in this application note provides a reliable method for its preparation via a Friedel-Crafts acylation followed by a crucial chromatographic purification step. By carefully controlling the reaction conditions and diligently performing the purification, researchers can obtain the desired 3-isomer in good purity. The provided characterization data will serve as a benchmark for product validation. This guide is intended to empower researchers to confidently synthesize this valuable building block for their ongoing research in medicinal chemistry and materials science.
References
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ChemSynthesis. 1-(9H-fluoren-2-yl)ethanone. [Link]
-
PubChem. Fluorene. National Institutes of Health. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Dichloromethane. [Link]
-
MDPI. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. [Link]
-
ARKAT USA, Inc. The synthesis of mono- and diacetyl-9H-fluorenes. Reactivity and selectivity in the Lewis acid catalyzed Friedel-Crafts acetylation of 9H-fluorene. [Link]
-
Winthrop University, Department of Chemistry. Column Chromatography. [Link]
-
ResearchGate. Fractional Crystallization. [Link]
-
Chemos GmbH & Co. KG. (2022, August 8). Safety Data Sheet: dichloromethane. [Link]
-
Wikipedia. Fluorenone. [Link]
-
The Royal Society of Chemistry. Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow at Room Temperature. [Link]
-
WebSpectra. IR Absorption Table. University of California, Los Angeles. [Link]
-
Airgas. (2022, March 19). Safety Data Sheet: Carbon Disulfide. [Link]
-
ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Odinity. Separating Fluorine and 9-fluroenone with TLC and Column Chromatography. [Link]
-
CUNY. Purification by Recrystallization. [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Acetyl chloride. [Link]
-
NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Carbon Disulfide. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remark. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. prepchem.com [prepchem.com]
- 4. Buy this compound | 55718-48-4 [smolecule.com]
- 5. odinity.com [odinity.com]
- 6. juliethahn.com [juliethahn.com]
- 7. mdpi.com [mdpi.com]
- 8. Solved The 1H-NMR and 13C-NMR spectra of 9-fluorenol | Chegg.com [chegg.com]
- 9. mdpi.com [mdpi.com]
- 10. 2-Acetylfluorene | 781-73-7 [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Antimicrobial Activity of 1-(9H-Fluoren-3-yl)-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of the antimicrobial properties of novel derivatives of 1-(9H-Fluoren-3-yl)-ethanone. This document is intended to equip researchers with the necessary protocols and scientific rationale to effectively synthesize, screen, and characterize the antimicrobial potential of this promising class of compounds.
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent and novel mechanisms of action. The fluorene scaffold, a tricyclic aromatic hydrocarbon, is a component of various bioactive compounds and has demonstrated a broad spectrum of pharmacological activities.[1] Derivatives of fluorene and its oxidized form, fluorenone, have shown promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1] This has led to a growing interest in exploring the therapeutic potential of this chemical class.
This guide focuses on derivatives of this compound, also known as 3-acetylfluorene. The presence of the ethanone group provides a reactive handle for a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and selectivity.
Section 1: Synthesis of this compound Derivatives: A Representative Scheme
The parent compound, this compound, can be synthesized through methods such as the Friedel-Crafts acylation of fluorene. From this starting material, a diverse library of derivatives can be generated. For the purpose of these application notes, we will consider a hypothetical series of derivatives to illustrate the subsequent antimicrobial evaluation workflow.
Hypothetical Case Study: A series of chalcone derivatives of this compound are synthesized via a Claisen-Schmidt condensation reaction with various substituted benzaldehydes. This reaction is a well-established method for forming carbon-carbon bonds and is particularly useful for creating compounds with extended conjugation, which can be a key feature for biological activity.
The general synthetic scheme is as follows:
Caption: Synthesis of Chalcone Derivatives.
Section 2: Core Protocols for Antimicrobial Efficacy Testing
A tiered screening approach is recommended to efficiently evaluate the antimicrobial potential of newly synthesized this compound derivatives. This involves primary screening to identify active compounds, followed by quantitative assays to determine the potency.
Primary Screening: The Kirby-Bauer Disk Diffusion Assay
The Kirby-Bauer test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents. It provides a rapid and visual assessment of antimicrobial activity.
A standardized inoculum of a test microorganism is spread uniformly across an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.
-
Inoculum Preparation:
-
Aseptically select 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the standardized bacterial suspension.
-
Rotate the swab several times against the inside wall of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
-
Application of Antimicrobial Disks:
-
Prepare sterile filter paper disks (6 mm in diameter) impregnated with a known concentration of the this compound derivative dissolved in a suitable solvent (e.g., DMSO). Ensure a solvent control disk is also prepared.
-
Aseptically place the impregnated disks on the inoculated agar surface, ensuring firm contact.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 16-24 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zones of complete inhibition in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity. The results are typically reported as susceptible, intermediate, or resistant based on standardized charts, although for novel compounds, the zone diameter provides a preliminary measure of activity.
-
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[2]
A standardized suspension of the test microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the wells are visually inspected for turbidity, indicating microbial growth. The lowest concentration of the compound that prevents visible growth is the MIC.
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the this compound derivative in an appropriate solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial inoculum as described for the Kirby-Bauer assay, standardized to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control well (inoculum in broth without the compound) and a sterility control well (broth only).
-
Cover the plate and incubate at 35-37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Hypothetical Data Presentation:
To illustrate the expected outcomes, the following table presents hypothetical MIC values for a series of synthesized this compound chalcone derivatives against common bacterial and fungal pathogens.
| Compound ID | R-group on Phenyl Ring | Staphylococcus aureus (ATCC 29213) MIC (µg/mL) | Escherichia coli (ATCC 25922) MIC (µg/mL) | Candida albicans (ATCC 90028) MIC (µg/mL) |
| FLU-CH-01 | H | 32 | >128 | 64 |
| FLU-CH-02 | 4-Cl | 8 | 64 | 16 |
| FLU-CH-03 | 4-OCH₃ | 64 | >128 | 32 |
| FLU-CH-04 | 4-NO₂ | 4 | 32 | 8 |
| Ciprofloxacin | (Control) | 0.5 | 0.015 | N/A |
| Fluconazole | (Control) | N/A | N/A | 1 |
This data is for illustrative purposes only and does not represent actual experimental results.
From this hypothetical data, one could infer that electron-withdrawing groups (e.g., -Cl, -NO₂) at the 4-position of the phenyl ring enhance antimicrobial activity, particularly against the Gram-positive bacterium S. aureus and the fungus C. albicans.
Section 3: Investigating the Mechanism of Action
Understanding the mechanism by which a novel antimicrobial agent exerts its effect is crucial for its development as a therapeutic. For fluorenone derivatives, several potential mechanisms can be investigated.
Potential Mechanisms for Fluorenone Derivatives
-
Inhibition of DNA Gyrase and Topoisomerase IV: These essential bacterial enzymes are involved in DNA replication, repair, and transcription. Their inhibition leads to a bactericidal effect. Quinolone antibiotics are a well-known class of drugs that target these enzymes.[3] The planar, aromatic structure of fluorenones makes them potential candidates for intercalation into DNA or interaction with the enzyme-DNA complex.
-
Disruption of Bacterial Cell Membrane: The lipophilic nature of the fluorene core may facilitate its insertion into the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.
Caption: Potential Antimicrobial Mechanisms.
Section 4: Cytotoxicity Assessment
A critical aspect of drug development is to ensure that a compound is selectively toxic to the target pathogen with minimal harm to host cells. Cytotoxicity assays are therefore essential.
MTT Assay for Eukaryotic Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.
-
Cell Seeding:
-
Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (e.g., DMSO in medium) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours.
-
-
MTT Addition and Solubilization:
-
Add MTT solution to each well and incubate for 3-4 hours, allowing the formazan crystals to form.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes 50% inhibition of cell viability, can be determined by plotting cell viability against the compound concentration.
-
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation of the antimicrobial properties of this compound derivatives. By following a structured approach of synthesis, primary and secondary screening, mechanistic investigation, and cytotoxicity assessment, researchers can effectively identify and characterize promising new antimicrobial agents. The hypothetical data and workflows are designed to guide experimental design and data interpretation, ultimately contributing to the critical search for novel therapeutics to combat antimicrobial resistance.
References
-
New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - NIH. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives - MDPI. Available at: [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. Available at: [Link]
-
Kirby-Bauer Disk Diffusion Susceptibility Test Protocol - American Society for Microbiology. Available at: [Link]
-
Ketone- and Cyano-Selenoesters to Overcome Efflux Pump, Quorum-Sensing, and Biofilm-Mediated Resistance - PMC - NIH. Available at: [Link]
-
Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC. Available at: [Link]
-
In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PubMed Central. Available at: [Link]
Sources
- 1. New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial Reduction of 9-Fluorenone to 9-Hydroxyfluorene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Acetylfluorene
Welcome to the technical support center for the purification of 3-acetylfluorene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs). Our goal is to equip you with the necessary knowledge to overcome common challenges encountered during the purification of this compound, ensuring high purity and yield in your experiments.
Understanding the Purification Challenge
3-Acetylfluorene, a derivative of fluorene, is a valuable building block in organic synthesis. Its purity is paramount for subsequent reactions and the integrity of final products. The primary synthesis route to acetylated fluorenes is the Friedel-Crafts acetylation of fluorene.[1][2] This reaction, while effective, can lead to a mixture of products, making purification a critical step.
The primary impurities encountered during the synthesis of acetylated fluorenes include:
-
Isomeric Monosubstituted Products: Friedel-Crafts acetylation of fluorene can yield a mixture of 2-acetylfluorene and 4-acetylfluorene, with the 2-isomer typically being the major product.[1] While the synthesis of 3-acetylfluorene is less common, its preparation would likely involve a directed synthesis strategy, which could still result in isomeric impurities depending on the specifics of the reaction.
-
Polysubstituted Products: Over-acetylation can lead to the formation of diacetylated products, such as 2,7-diacetyl-9H-fluorene.[1]
-
Unreacted Starting Material: Incomplete reaction will leave residual fluorene in the crude product.
-
Catalyst and Reaction Byproducts: Remnants of the Lewis acid catalyst (e.g., aluminum chloride) and other reagents need to be effectively removed.
This guide will focus on two primary purification techniques: recrystallization and column chromatography .
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the purification of 3-acetylfluorene in a question-and-answer format.
Recrystallization Troubleshooting
Q1: My 3-acetylfluorene is not dissolving in the hot recrystallization solvent, even after adding a large volume. What should I do?
A1: This issue can arise from a few factors:
-
Incorrect Solvent Choice: The solvent may not be suitable for 3-acetylfluorene. While ethanol and acetone are good starting points for acetylated fluorenes, the polarity of the 3-isomer might necessitate a different solvent or a solvent mixture.
-
Insoluble Impurities: Your crude product may contain highly insoluble impurities. In this case, adding a slight excess of hot solvent to dissolve the 3-acetylfluorene and then performing a hot filtration will remove the insoluble material.[3]
-
Insufficient Heat: Ensure your solvent is at or near its boiling point to maximize solubility.
Q2: The compound oiled out during cooling instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common when the melting point of the compound is lower than the boiling point of the solvent or when the solution is highly impure. To address this:
-
Reheat the solution to redissolve the oil.
-
Add more solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. A slower cooling rate promotes the formation of an ordered crystal lattice.
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Add a seed crystal of pure 3-acetylfluorene if available.
Q3: No crystals have formed even after the solution has cooled to room temperature. What is the problem?
A3: This typically indicates that the solution is not supersaturated. Here are the steps to induce crystallization:
-
Reduce the volume of the solvent by gentle heating or under a stream of inert gas to increase the concentration of the solute.
-
Cool the solution in an ice bath to further decrease the solubility of your compound.
-
Scratch the inner surface of the flask with a glass rod.
-
Introduce a seed crystal.
Q4: The recovered yield after recrystallization is very low. Why did this happen?
A4: Low recovery can be due to several reasons:
-
Using too much solvent: This is the most common cause. The minimum amount of hot solvent required to dissolve the solid should be used.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated.
-
Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss. Always use a small amount of the cold recrystallization solvent for washing.
-
The compound has significant solubility in the cold solvent: In this case, cooling the solution to a lower temperature (e.g., in a freezer) before filtration can improve the yield.
Column Chromatography Troubleshooting
Q5: How do I choose the right solvent system (eluent) for column chromatography of 3-acetylfluorene?
A5: The ideal eluent system should provide good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. The target compound should have an Rf value of approximately 0.25-0.35 for optimal separation.[4]
-
Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.
-
For acetylated fluorenes, a mixture of hexane and ethyl acetate is a good starting point. The acetyl group increases the polarity compared to fluorene, so a higher proportion of ethyl acetate will be needed than for the parent compound.
Q6: My compounds are not separating on the column. What went wrong?
A6: Poor separation can result from several issues:
-
Improperly packed column: Air bubbles, cracks, or an uneven stationary phase will lead to channeling and poor separation.
-
Incorrect solvent system: If the eluent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will not move down the column. Use TLC to determine the optimal solvent system.
-
Overloading the column: Applying too much sample will result in broad bands that overlap.
-
Sample applied in a solvent that is too polar: This will cause the initial band to be very diffuse. Dissolve the sample in the minimum amount of the eluent or a less polar solvent.
Q7: The compound is eluting too slowly or not at all. What should I do?
A7: This indicates that the eluent is not polar enough to displace your compound from the stationary phase. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture.
Experimental Protocols
Protocol 1: Recrystallization of 3-Acetylfluorene
This protocol is based on general procedures for acetylated fluorenes and should be optimized for 3-acetylfluorene.
Materials:
-
Crude 3-acetylfluorene
-
Recrystallization solvent (e.g., Ethanol, Acetone, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Ethanol and acetone are good starting points.[5]
-
Dissolution: Place the crude 3-acetylfluorene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solvent boils. Continue adding small portions of the hot solvent until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Column Chromatography of 3-Acetylfluorene
This protocol provides a general guideline for purifying 3-acetylfluorene using silica gel chromatography.
Materials:
-
Crude 3-acetylfluorene
-
Silica gel (for chromatography)
-
Chromatography column
-
Eluent (e.g., hexane/ethyl acetate mixture)
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). Aim for an Rf of ~0.3 for 3-acetylfluorene.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude 3-acetylfluorene in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent itself).
-
Carefully apply the sample solution to the top of the silica gel.
-
Allow the sample to absorb onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if necessary) to start the flow.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Solvent Gradient (Optional): If impurities are close in polarity to your product, you can gradually increase the polarity of the eluent during the separation (e.g., starting with 95:5 hexane:ethyl acetate and moving to 90:10, then 85:15).
-
Isolation: Combine the pure fractions containing 3-acetylfluorene and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Suggested Recrystallization Solvents for Acetylated Fluorenes
| Solvent | Rationale |
| Ethanol | A polar protic solvent, often effective for moderately polar compounds. |
| Acetone | A polar aprotic solvent, good for dissolving many organic compounds. |
| Hexane/Ethyl Acetate | A mixed solvent system that allows for fine-tuning of polarity. |
Table 2: Example TLC Data for Separation of Fluorene and its Acetylated Derivatives
| Compound | Polarity | Expected Rf Value (Hexane/Ethyl Acetate 8:2) |
| Fluorene | Low | High |
| 3-Acetylfluorene | Moderate | Intermediate |
| 2,7-Diacetylfluorene | High | Low |
Note: These are expected relative values. Actual Rf values will depend on the exact conditions.
Visualization of Purification Workflow
Sources
Overcoming challenges in the synthesis of 3-substituted fluorenes
Welcome to the technical support center for the synthesis of 3-substituted fluorenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered in this area of synthetic chemistry. Here, you will find practical, field-tested advice, detailed troubleshooting guides, and robust experimental protocols to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to introduce a substituent at the 3-position of fluorene is giving low yields. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings involving 3-bromofluorene are often traced back to a few key factors.[1] Firstly, incomplete conversion is a frequent issue. This can be due to inefficient catalytic activity, which may stem from using a non-optimal palladium catalyst or ligand.[2] Secondly, side reactions such as the homocoupling of the boronic acid can consume your starting material and complicate purification.[1] Lastly, the stability of the boronic acid itself is crucial; decomposition can significantly lower the yield.[3]
Q2: I am struggling with the purification of my 3-arylfluorene product. It seems to co-elute with byproducts on silica gel. What are some effective purification strategies?
A2: Purification of 3-arylfluorenes can indeed be challenging due to the non-polar nature of the product and potential byproducts. If column chromatography on silica gel is not providing adequate separation, consider using a less polar stationary phase like alumina.[4][5] Alternatively, recrystallization is a powerful technique for purifying these types of compounds.[6] A good starting point is to screen for a solvent system where the product is sparingly soluble at room temperature but fully soluble when heated. Common solvents for recrystallizing fluorene derivatives include methanol, ethanol, or mixtures of a good solvent (like dichloromethane or toluene) and a poor solvent (like hexane or heptane).[6][7]
Q3: I am attempting a Buchwald-Hartwig amination on 3-bromofluorene and observing significant amounts of dehalogenated starting material. How can I minimize this side reaction?
A3: The formation of the dehalogenated fluorene is a known side reaction in Buchwald-Hartwig aminations.[8] This often occurs when the reductive elimination of the desired C-N bond is slow, allowing for competing pathways to take over. To mitigate this, ensure your palladium catalyst and ligand are well-suited for the specific amine you are using.[9] Using a pre-catalyst can sometimes lead to cleaner reactions.[8] Additionally, carefully controlling the reaction temperature and ensuring your solvent is rigorously degassed can help to suppress this unwanted side reaction.
Q4: Can I perform a Grignard reaction on a 3-substituted-9-fluorenone? Are there any specific challenges to be aware of?
A4: Yes, Grignard reactions are a common method for introducing substituents at the 9-position of fluorenones.[10][11] A key challenge is the potential for side reactions if the Grignard reagent is sterically hindered or if the reaction conditions are not carefully controlled.[12] It is crucial to ensure that all glassware is flame-dried and the reaction is performed under a strictly inert atmosphere to prevent quenching of the Grignard reagent by moisture.[13] The choice of solvent, typically anhydrous diethyl ether or tetrahydrofuran (THF), is also critical for the success of the reaction.
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Coupling of 3-Bromofluorene
This guide addresses common issues encountered during the palladium-catalyzed Suzuki-Miyaura cross-coupling of 3-bromofluorene with various boronic acids.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure your palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand are fresh and have been stored correctly.[2] - Consider using a pre-catalyst to ensure the active Pd(0) species is generated efficiently. - Degas your solvent and reaction mixture thoroughly with an inert gas (Argon or Nitrogen) to prevent catalyst oxidation. |
| Incorrect Base | - The choice of base is critical for activating the boronic acid.[2] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. Ensure the base is finely powdered and anhydrous. - The strength of the base can influence the reaction rate and side reactions. Consider screening different bases. |
| Boronic Acid Decomposition | - Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[3] Use a slight excess of the boronic acid (1.1-1.5 equivalents). - Consider using a more stable boronic ester, such as a pinacol ester.[3] |
| Poor Solvent Choice | - Common solvent systems include toluene/water, dioxane/water, or THF/water.[3] Ensure the solvent is of high purity and appropriately degassed. |
| Potential Cause | Troubleshooting Steps |
| Oxygen Contamination | - Rigorously degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction. Oxygen can promote the homocoupling of boronic acids. |
| High Catalyst Loading | - While counterintuitive, excessively high catalyst concentrations can sometimes favor side reactions. Try reducing the catalyst loading to 1-2 mol%. |
| Incorrect Ligand | - The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the desired cross-coupling pathway. Consider screening different phosphine ligands. |
Guide 2: Buchwald-Hartwig Amination of 3-Bromofluorene
This guide provides solutions for common problems in the palladium-catalyzed amination of 3-bromofluorene.
| Potential Cause | Troubleshooting Steps |
| Sub-optimal Ligand | - The choice of ligand is highly dependent on the nature of the amine. For primary alkylamines, ligands like RuPhos are often effective. For arylamines, ligands such as DavePhos or tBuXPhos may be more suitable.[9] |
| Base Incompatibility | - Strong, non-nucleophilic bases like NaOtBu are commonly used.[9] However, for sensitive substrates, a weaker base like Cs₂CO₃ or K₃PO₄ might be necessary, potentially requiring a higher reaction temperature.[14] |
| Catalyst Inhibition | - Ensure the amine starting material is of high purity, as impurities can poison the catalyst. - If the amine has other functional groups, they may be interfering with the catalyst. |
| Potential Cause | Troubleshooting Steps |
| Dehalogenation | - This side reaction is often promoted by high temperatures and prolonged reaction times. Try lowering the temperature and monitoring the reaction closely to stop it once the starting material is consumed. - Ensure the inert atmosphere is strictly maintained. |
| Double Arylation (for primary amines) | - Use a slight excess of the amine to favor the formation of the mono-arylated product. - The choice of ligand can also influence the selectivity for mono- versus di-arylation. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromofluorene with Phenylboronic Acid
Materials:
-
3-Bromofluorene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)[2]
-
Triphenylphosphine (PPh₃)[2]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromofluorene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed mixture of toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization to afford 3-phenylfluorene.
Protocol 2: Buchwald-Hartwig Amination of 3-Bromofluorene with Aniline
Materials:
-
3-Bromofluorene
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)[2]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add 3-bromofluorene (1.0 eq), Pd₂(dba)₃ (0.01 eq), and XPhos (0.02 eq) to a flame-dried Schlenk tube.
-
Add sodium tert-butoxide (1.2 eq).
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene via syringe.
-
Add aniline (1.1 eq) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 3-(phenylamino)fluorene. For basic amine products, it can be beneficial to add a small amount of triethylamine to the eluent or use an amine-functionalized silica column to prevent streaking and improve separation.[15]
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 90 | 75 |
| 2 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85 |
| 3 | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 4 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 95 |
Note: Yields are representative and can vary depending on the specific substrates and reaction scale.
Visualizations
Workflow for Troubleshooting a Failed Suzuki-Miyaura Coupling
Caption: A decision tree for troubleshooting low yields in Suzuki-Miyaura coupling reactions.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
References
-
Reactions of Grignard Reagents. Master Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
- Crystallization method for fluorene purification.
-
Column Chromatography. YouTube. [Link]
-
Synthesis of various 3,6‐disubstituted fluorenes 63, 65, and 69. ResearchGate. [Link]
-
Green Production of 9-Aryl-Fluoren-9-ols Achieved through Process Intensification of Grignard Reaction using Continuous Flow at. The Royal Society of Chemistry. [Link]
-
Modification of Fluorene and Fluorenone Core via C-H Functionalization. ResearchGate. [Link]
-
9H-Fluorene, 9-bromo-9-phenyl. Organic Syntheses. [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]
-
B-Alkyl Suzuki Couplings. Macmillan Group. [Link]
-
Grignard Formation - Troubleshooting and Perfecting. Reddit. [Link]
-
Buchwald-Hartwig aminations on bromoflavones. ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Regiocontrol Using Fluoro Substituent on 3,6-Disubstituted Arynes. PubMed. [Link]
-
A strategic approach for Csp3–H functionalization of 9H-fluorene: an acceptorless dehydrogenation and borrowing hydrogen approach. Catalysis Science & Technology (RSC Publishing). [Link]
-
-
Column Chromatography. ResearchGate. [Link]
-
-
Chem 315 - Lab 2 - Recrystallization. Scribd. [Link]
-
Practice Problem: Grignard Reactions. YouTube. [Link]
- Method for preparing 9-fluorenone compounds by oxidation of fluorene compounds.
-
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]
-
Column Chromatography. Membrane Solutions. [Link]
-
3 : 6-Disubstituted fluorenes. Part III. Fluorene analogues of Michler's hydrol, malachite-green, and crystal-violet. Sci-Hub. [Link]
-
Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation. National Institutes of Health. [Link]
-
Recrystallization. Homi Bhabha Centre for Science Education. [Link]
-
Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]
-
(A) Wolff-Kishner reaction of 9-fluorenone hydrazone under standard... ResearchGate. [Link]
-
Column Chromatography. Chemistry at Winthrop University. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Neighboring Group Participation of Benzoyl Protecting Groups in C3‐ and C6‐Fluorinated Glucose. ResearchGate. [Link]
-
7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]
-
Neighboring Group Participation of Benzoyl Protecting Groups in C3- and C6-Fluorinated Glucose. Freie Universität Berlin. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]
-
Buchwald-Hartwig cross-coupling reaction. YouTube. [Link]
-
Total synthesis of fluorenones, 4-azafluorenones and related natural products. Elektronische Hochschulschriften der LMU München. [Link]
-
Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their. ACS Publications. [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. bohr.winthrop.edu [bohr.winthrop.edu]
- 6. scribd.com [scribd.com]
- 7. CN103224441A - Crystallization method for fluorene purification - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. biotage.com [biotage.com]
Stability issues with 1-(9H-Fluoren-3-yl)-ethanone under experimental conditions
Welcome to the technical support center for 1-(9H-Fluoren-3-yl)-ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find frequently asked questions and troubleshooting guides to help you anticipate and address potential stability issues in your research.
Introduction to Stability Concerns
This compound, a ketone derivative of the fluorene scaffold, is a valuable building block in organic synthesis and pharmaceutical research.[1] However, the inherent reactivity of the fluorene nucleus, particularly at the C9 position, can lead to stability challenges. The primary degradation pathway involves the oxidation of the methylene bridge (C9) to a carbonyl group, forming the corresponding 3-acetyl-9-fluorenone.[2][3] This transformation can be influenced by factors such as temperature, light, pH, and the presence of oxidizing agents. Understanding these sensitivities is crucial for maintaining the integrity of the compound throughout your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
The most common degradation product is 3-acetyl-9-fluorenone. This occurs through the oxidation of the C9 methylene group of the fluorene core.[3][4] This oxidation can be initiated by atmospheric oxygen, especially under elevated temperatures or upon exposure to light.[2][5]
Q2: How stable is this compound in solution?
The stability in solution is highly dependent on the solvent, pH, and storage conditions. In neutral, aprotic solvents, stored in the dark at low temperatures, the compound is expected to be relatively stable. However, in the presence of acidic or basic conditions, or when exposed to light, degradation can be accelerated.
Q3: Is this compound sensitive to light?
Yes, fluorene and its derivatives are known to be photosensitive.[6] Exposure to UV-Vis irradiation can lead to the formation of various photoproducts, including hydroxy derivatives and the oxidized fluorenone form.[6] Therefore, it is crucial to protect solutions and solid samples of this compound from light.
Q4: What is the impact of pH on the stability of this compound?
Q5: Are there any known incompatibilities with other reagents?
Avoid strong oxidizing agents, as they will readily convert the fluorene moiety to fluorenone. Also, be cautious when using strong bases, as they can deprotonate the C9 position, increasing its reactivity and susceptibility to oxidation.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.
Issue 1: Appearance of an Unexpected Yellow Color in Solution or Solid
-
Possible Cause: Formation of 3-acetyl-9-fluorenone, which is often a colored compound. The fluorenyl anion, formed under basic conditions, is also intensely colored (orange).[7]
-
Troubleshooting Steps:
-
Verify Purity: Use HPLC or LC-MS to analyze the sample and identify the impurity. Compare the retention time and mass spectrum to that of an authentic sample of 3-acetyl-9-fluorenone if available.
-
Review Experimental Conditions:
-
Temperature: Were the reaction or storage temperatures elevated? Thermal degradation, especially in the presence of air, promotes oxidation.[2]
-
Atmosphere: Was the experiment conducted under an inert atmosphere (e.g., nitrogen or argon)? If not, atmospheric oxygen may be the culprit.
-
Light Exposure: Was the sample protected from light? Photodegradation is a known issue for fluorene compounds.[6]
-
pH: Was a basic reagent or solution used? Deprotonation at C9 significantly increases the rate of oxidation.
-
-
-
Preventative Measures:
-
Store the solid compound and its solutions at low temperatures (2-8 °C or -20 °C for long-term storage).
-
Protect samples from light by using amber vials or wrapping containers in aluminum foil.
-
For reactions sensitive to oxidation, degas solvents and maintain an inert atmosphere.
-
Issue 2: Inconsistent or Poor Yields in Reactions
-
Possible Cause: Degradation of the starting material before or during the reaction.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yields.
Issue 3: Formation of Multiple Unidentified Byproducts
-
Possible Cause: Complex degradation pathways involving both the fluorene core and the acetyl group under harsh conditions (e.g., strong acid/base, high heat). Biodegradation studies of fluorene have identified metabolites such as indanones and salicylic acid, indicating that ring-opening can occur under certain conditions.[7][9]
-
Preventative Measures:
-
Mild Reaction Conditions: Whenever possible, use mild reaction conditions (neutral pH, room temperature).
-
Protecting Groups: If the acetyl group is not the desired reaction site, consider if a protecting group strategy is necessary for other parts of the molecule, although this adds synthetic steps.
-
Solvent Choice: Ensure the solvent is pure and free of peroxides or other oxidizing contaminants.
-
Visualizing the Primary Degradation Pathway
The most significant stability concern is the oxidation at the C9 position.
Caption: Oxidation of this compound to 3-acetyl-9-fluorenone.
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store at 2-8°C for short-term use. For long-term storage, -20°C is recommended. | Minimizes the rate of thermal degradation.[2] |
| Light | Store in an amber, light-blocking container or in a dark location. | Prevents photodegradation.[6] |
| Atmosphere | For maximum stability, especially for long-term storage or in solution, store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidation by atmospheric oxygen.[3] |
| pH | Avoid strongly acidic or basic conditions. Use buffered solutions when possible for aqueous applications. | The C9 position is sensitive to deprotonation by bases, which increases susceptibility to oxidation.[7] |
Experimental Protocols
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound under specific stress conditions.
-
Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Thermal Stress: Incubate aliquots of the stock solution at various temperatures (e.g., 40°C, 60°C, 80°C) for defined time points (e.g., 1, 3, 7 days).
-
Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber) for a defined duration. A control sample should be wrapped in aluminum foil.
-
pH Stress: Prepare solutions in buffers of different pH values (e.g., pH 4, 7, 9) and incubate at a set temperature.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples by a validated HPLC method (e.g., C18 column with a water/acetonitrile gradient and UV detection).
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining.
-
Identify and quantify any major degradation products by comparing retention times with standards, if available, or by using LC-MS for structural elucidation.
-
References
-
Grifoll, M., Casellas, M., Bayona, J. M., & Solanas, A. M. (1998). New metabolites in the degradation of fluorene by Arthrobacter sp. strain F101. Applied and Environmental Microbiology, 64(5), 1648–1656. Available at: [Link]
-
MDPI. (2024). Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. Molbank, 2024(1), M1872. Available at: [Link]
-
MDPI. (2021). Thermal Degradation of Photoluminescence Poly(9,9-dioctylfluorene) Solvent-Tuned Aggregate Films. Polymers, 13(21), 3793. Available at: [Link]
-
Wikipedia. (n.d.). Fluorene. Retrieved from [Link]
-
Eawag. (n.d.). Fluorene Degradation Pathway Map. Eawag Biocatalysis/Biodegradation Database. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Bioactive fluorenes. Part III: 2,7-dichloro-9H-fluorene-based thiazolidinone and azetidinone analogues as anticancer and antimicrobial against multidrug resistant strains agents. Chemistry Central Journal, 14(1), 1-16. Available at: [Link]
-
ResearchGate. (n.d.). Thermal oxidation degradation pathway of polyfluorene. Retrieved from [Link]
-
TURI. (2020, June 1). Thermal degradation of fluoropolymers. Toxics Use Reduction Institute. Available at: [Link]
-
CABI. (n.d.). Biodegradation and identification of transformation products of fluorene by ascomycete fungi. CABI Digital Library. Retrieved from [Link]
-
Study.com. (n.d.). Oxidation of Fluorene to Fluorenone Mechanism. Retrieved from [Link]
-
PubMed. (2016). Photodegradation of fluorene in aqueous solution: Identification and biological activity testing of degradation products. Journal of Chromatography A, 1442, 108-116. Available at: [Link]
Sources
- 1. Buy this compound | 55718-48-4 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorene Degradation Pathway Map [eawag-bbd.ethz.ch]
- 5. researchgate.net [researchgate.net]
- 6. Transformation of Substituted Fluorenes and Fluorene Analogs by Pseudomonas sp. Strain F274 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
The Isomeric Impact: A Comparative Guide to the Photophysical Properties of Acetylfluorenes
For researchers and professionals in drug development and materials science, understanding how subtle changes in molecular architecture influence photophysical behavior is paramount. The substitution pattern on a chromophore can dramatically alter its absorption, emission, and excited-state dynamics, thereby dictating its suitability for applications ranging from bioimaging to organic electronics. This guide provides an in-depth comparison of the isomeric effects on the photophysical properties of acetylfluorenes, focusing on the 2-, 3-, and 4-substituted isomers. By examining the interplay between the position of the acetyl group and the electronic characteristics of the fluorene scaffold, we can elucidate key structure-property relationships that govern their performance.
Introduction: The Significance of Isomerism in Fluorene Photophysics
Fluorene and its derivatives are a well-established class of compounds known for their high thermal and photochemical stability, as well as their strong luminescence.[1] The versatile fluorene core can be functionalized at several positions, with the 2-, 3-, 4-, and 7-positions being common targets for substitution.[1] The introduction of an acetyl group, a moderately electron-withdrawing substituent, at different positions on the fluorene ring system creates isomers with distinct electronic and, consequently, photophysical properties. These differences arise from the varying degrees of electronic communication between the acetyl substituent and the π-system of the fluorene backbone in each isomer. This guide will dissect these isomeric effects, providing a comparative analysis of their absorption and emission characteristics, and the underlying excited-state dynamics.
Molecular Architecture: A Comparative Overview of Acetylfluorene Isomers
The isomeric placement of the acetyl group on the fluorene ring significantly influences the molecule's overall electronic structure. The diagram below illustrates the molecular structures of 2-acetylfluorene, 3-acetylfluorene, and 4-acetylfluorene, highlighting the different points of substitution.
Figure 1. Molecular structures of the acetylfluorene isomers.
Comparative Photophysical Analysis
Absorption (UV-Vis) Spectroscopy
The position of the acetyl group is expected to modulate the energy of the π-π* electronic transitions within the fluorene system.
-
2-Acetylfluorene: Substitution at the 2-position allows for direct conjugation of the acetyl group with the long axis of the fluorene π-system. This extended conjugation is anticipated to cause a bathochromic (red) shift in the absorption maximum (λmax) compared to unsubstituted fluorene.
-
3-Acetylfluorene: In the 3-position, the acetyl group is conjugated along a shorter axis of the fluorene molecule. This may result in a less pronounced red shift compared to the 2-isomer.
-
4-Acetylfluorene: Substitution at the 4-position places the acetyl group in a more sterically hindered environment, which could potentially disrupt the planarity of the molecule and affect the extent of π-conjugation, leading to a hypsochromic (blue) shift or a less significant red shift compared to the 2-isomer.
Table 1: Expected Trends in UV-Vis Absorption of Acetylfluorene Isomers
| Isomer | Expected λmax Shift (relative to fluorene) | Rationale |
| 2-Acetylfluorene | Significant Bathochromic (Red) Shift | Extended conjugation along the long axis of the molecule. |
| 3-Acetylfluorene | Moderate Bathochromic (Red) Shift | Conjugation along a shorter molecular axis. |
| 4-Acetylfluorene | Minimal Shift or slight Hypsochromic Shift | Potential for steric hindrance to disrupt planarity and conjugation. |
Emission (Fluorescence and Phosphorescence) Spectroscopy
The emission properties of the acetylfluorene isomers are also expected to be highly dependent on the substitution pattern. The acetyl group can influence both the fluorescence and phosphorescence characteristics by altering the energies of the singlet (S1) and triplet (T1) excited states and the rate of intersystem crossing (ISC).
-
Fluorescence: The fluorescence emission maxima are generally expected to follow a similar trend to the absorption maxima. The fluorescence quantum yield (ΦF), which is the efficiency of the fluorescence process, can be influenced by the rate of non-radiative decay pathways, including intersystem crossing.
-
Phosphorescence: The acetyl group, being a carbonyl-containing substituent, can enhance the rate of intersystem crossing from the lowest excited singlet state (S1) to the triplet manifold (Tn). This is due to the promotion of spin-orbit coupling, which facilitates the spin-forbidden S1 → Tn transition.[2] Consequently, acetylfluorenes are expected to exhibit phosphorescence at low temperatures. The phosphorescence lifetime (τP) and quantum yield (ΦP) will be dependent on the efficiency of ISC and the rate of non-radiative decay from the T1 state.
Table 2: Expected Trends in Emission Properties of Acetylfluorene Isomers
| Isomer | Expected Fluorescence λem | Expected Fluorescence Quantum Yield (ΦF) | Expected Phosphorescence |
| 2-Acetylfluorene | Red-shifted | Moderate | Strong, due to efficient ISC. |
| 3-Acetylfluorene | Moderately Red-shifted | Moderate to High | Present, efficiency depends on ISC rate. |
| 4-Acetylfluorene | Less Shifted | Potentially Higher | Present, but may be less efficient if steric effects alter excited state geometries. |
Excited-State Dynamics and the Role of Intersystem Crossing
The interplay between fluorescence and phosphorescence is governed by the dynamics of the excited states, as depicted in the Jablonski diagram below.
Figure 2. Jablonski diagram illustrating the key photophysical processes.
The acetyl group is known to promote intersystem crossing (ISC), a process where the molecule transitions from an excited singlet state to a triplet state.[2] The efficiency of ISC is a critical factor determining the balance between fluorescence and phosphorescence. A higher rate of ISC will lead to a lower fluorescence quantum yield and a higher phosphorescence quantum yield. The position of the acetyl group can influence the energy gap between the S1 and T1 states and the degree of spin-orbit coupling, both of which affect the ISC rate.
Experimental Protocols for Photophysical Characterization
To obtain reliable and comparable data for the acetylfluorene isomers, a standardized set of experimental protocols should be employed.
Sample Preparation
-
Solvent Selection: Choose a solvent of high purity (spectroscopic grade) in which all isomers are readily soluble and that is transparent in the wavelength range of interest. Cyclohexane is a good non-polar option, while dichloromethane or acetonitrile can be used to investigate solvatochromic effects.
-
Concentration: Prepare dilute solutions (typically 10-5 to 10-6 M) to avoid aggregation and inner-filter effects.
-
Degassing: For phosphorescence measurements and accurate quantum yield determinations, it is crucial to remove dissolved oxygen from the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes.
UV-Vis Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Baseline Correction: Record a baseline spectrum of the pure solvent in a matched cuvette.
-
Measurement: Record the absorption spectrum of the sample solution from approximately 200 to 500 nm.
-
Data Analysis: Determine the wavelength of maximum absorption (λmax) and the molar absorption coefficient (ε) using the Beer-Lambert law.
Fluorescence Spectroscopy
-
Instrumentation: Use a calibrated spectrofluorometer equipped with a high-sensitivity detector (e.g., a photomultiplier tube).
-
Excitation: Excite the sample at its absorption maximum (λmax).
-
Emission Scan: Record the emission spectrum over a wavelength range that covers the entire fluorescence band.
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) is typically determined using a relative method with a well-characterized standard. The following equation is used:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)
where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Figure 3. A generalized workflow for the photophysical characterization of acetylfluorene isomers.
Phosphorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer with a time-gated detection capability.
-
Low Temperature: Phosphorescence is often quenched at room temperature, so measurements are typically performed at low temperatures (e.g., 77 K) using a liquid nitrogen dewar.
-
Time-Resolved Measurement: The phosphorescence lifetime (τP) is determined by measuring the decay of the emission intensity over time after pulsed excitation.
Conclusion: Structure Dictates Function
The isomeric position of the acetyl group on the fluorene ring is a critical determinant of the resulting photophysical properties. The extent of conjugation, influenced by the substitution pattern, directly impacts the absorption and emission energies. Furthermore, the presence of the carbonyl moiety introduces a pathway for efficient intersystem crossing, leading to phosphorescence. A thorough, comparative experimental investigation of 2-, 3-, and 4-acetylfluorene under standardized conditions is necessary to fully quantify these isomeric effects. Such a study would provide valuable data for the rational design of novel fluorene-based materials with tailored photophysical properties for a wide range of applications in science and technology.
References
-
Highly Emissive 9‐Borafluorene Derivatives: Synthesis, Photophysical Properties and Device Fabrication - PMC - NIH. (2021). Retrieved from [Link]
- Synthesis, Characterization, and Optical Properties of New Two-Photon-Absorbing Fluorene Derivatives. (2004).
- Design, Photophysical Properties, and Applications of Fluorene-Based Fluorophores in Two-Photon Fluorescence Bioimaging: a Review. (2022). Journal of Photochemistry and Photobiology C: Photochemistry Reviews, 52, 100529.
-
Polyfluorene photophysics final - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties - ResearchGate. (2021). Retrieved from [Link]
- Photo- and electro-luminescent properties of 2,7-disubstituted spiro[fluorene-9,9′-xanthene] derivatives containing imidazole-derived moieties. (2019). New Journal of Chemistry, 43(15), 5868-5876.
- Crystal Structures of 9,9-Disubstituted Fluorene Derivatives Bearing Methyl, Hydroxymethyl or Pyridinylmethyl Groups. (2021). Molecules, 26(16), 4958.
-
Visible Light‐Induced Synthesis of Fluorenes from α‐Biaryldiazoacetates - ResearchGate. (2022). Retrieved from [Link]
- Synthesis and spectral properties of novel series of fluorene-based azo dyes containing thiazole scaffold: Studying of the solvent and substituent effect on absorption spectra. (2022). Journal of Molecular Liquids, 367, 120469.
Sources
Safety Operating Guide
A-Scientist's-Guide-to-the-Proper-Disposal-of-1-(9H-Fluoren-3-yl)-ethanone
As researchers and scientists, our commitment extends beyond discovery to ensuring a safe and environmentally responsible laboratory environment. This guide provides a comprehensive framework for the proper disposal of 1-(9H-Fluoren-3-yl)-ethanone, a ketone derivative of fluorene. While this compound is valuable in organic synthesis and as a building block for more complex molecules, its disposal requires meticulous attention to safety and regulatory compliance.[1] This document synthesizes established principles of chemical waste management to provide a clear, actionable protocol.
Foundational Principles: Hazard Assessment and Institutional Compliance
Before any disposal protocol is initiated, a thorough understanding of the compound's potential hazards is paramount. While comprehensive toxicological data for this compound is not widely available, its structural similarity to other aromatic ketones, such as 9-Fluorenone, suggests that it should be handled with caution.[1][2] The Safety Data Sheet (SDS) for 9-Fluorenone indicates it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects.[2][3] Therefore, it is prudent to assume that this compound may present similar hazards.
The Golden Rule of Laboratory Waste: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal. The procedures outlined here are a guide and must be harmonized with your organization's specific Chemical Hygiene Plan (CHP).[4][5][6][7][8] The CHP is a written program that details the policies, procedures, and responsibilities to protect workers from chemical hazards in the laboratory.[4][7]
Pre-Disposal Checklist: Ensuring a Safe and Compliant Workflow
Proper disposal begins with proper handling. The following table summarizes the essential personal protective equipment (PPE) and immediate handling protocols.
| Item | Specification | Justification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or goggles. | Protects against potential splashes and eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile). | Prevents skin contact and potential irritation.[9] |
| Body Protection | Standard laboratory coat. | Protects against accidental spills on clothing. |
| Work Area | Chemical fume hood. | Minimizes inhalation exposure. |
Step-by-Step Disposal Protocol for this compound
This protocol addresses the disposal of pure this compound (solid), solutions thereof, and contaminated materials.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it is specifically "listed" or if it exhibits "characteristics" of ignitability, corrosivity, reactivity, or toxicity. Given the lack of specific data for this compound, it is best practice to treat it as a hazardous waste.[10][11][12]
Step 2: Segregation of Waste Streams
Proper segregation is critical for safety and efficient disposal.[13]
-
Solid Waste:
-
Place pure, unadulterated this compound and any contaminated items (e.g., weigh boats, contaminated gloves, paper towels) into a designated, sealed, and clearly labeled solid waste container.
-
-
Liquid Waste:
-
Solutions of this compound should be collected in a separate, leak-proof container.[14][15]
-
Crucially, do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform). [16] Keeping halogenated and non-halogenated waste streams separate is a fundamental principle of laboratory waste management that simplifies the final disposal process.
-
Step 3: Containerization and Labeling
-
Container Selection: Use containers that are compatible with the waste. For liquid waste, ensure the container has a secure, screw-top cap and leave at least 10% headspace to allow for vapor expansion.[14][15]
-
Labeling: All waste containers must be accurately and clearly labeled.[13] The label should include:
-
The words "Hazardous Waste".[15]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[15]
-
The approximate concentration and volume of the waste.
-
The date the waste was first added to the container (accumulation start date).[13]
-
The associated hazards (e.g., "Irritant," "Environmental Hazard").
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designate a specific area in your laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[11][15][17]
-
The SAA must be at or near the point of generation.[11]
-
Containers in the SAA must be kept closed except when adding waste.[15][17]
-
Store incompatible waste streams separately within the SAA to prevent accidental mixing.[15]
Step 5: Arranging for Disposal
Once your waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but check your institution's policy), contact your EHS department to arrange for a pickup.[11][15][18] Do not attempt to dispose of this chemical down the drain or in the regular trash.[15]
Spill Management Protocol
In the event of a small spill, follow these steps:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab and contact EHS.
-
Containment (for small, manageable spills):
-
Ensure you are wearing appropriate PPE.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill kit).
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
Label and Dispose: Seal and label the container with all components of the spill cleanup and arrange for disposal through EHS.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal Decision Workflow for this compound.
By adhering to these scientifically grounded and regulation-aware procedures, you contribute to a culture of safety and environmental stewardship that is the hallmark of exemplary research.
References
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
-
9-Fluorenone; 9H-Fluoren-9-one - SAFETY DATA SHEET. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency. [Link]
-
Laboratory Environmental Sample Disposal Information Document. US Environmental Protection Agency. [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration. [Link]
-
Laboratory Waste Management Guidelines. East Carolina University. [Link]
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Chemical Hygiene Plan and Laboratory Safety Manual. University of South Carolina. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
-
Chemical Hygiene Plan Checklist. SUNY System Administration. [Link]
-
Chemical Hygiene Plan. University of Wisconsin–Madison Environment, Health & Safety. [Link]
Sources
- 1. Buy this compound | 55718-48-4 [smolecule.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. osha.gov [osha.gov]
- 5. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 6. sc.edu [sc.edu]
- 7. system.suny.edu [system.suny.edu]
- 8. Chemical Hygiene Plan – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. vumc.org [vumc.org]
- 11. odu.edu [odu.edu]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 15. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 16. mn.uio.no [mn.uio.no]
- 17. ehrs.upenn.edu [ehrs.upenn.edu]
- 18. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
